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  • Product: 4-Methoxybut-1-ene
  • CAS: 4696-30-4

Core Science & Biosynthesis

Foundational

4-Methoxybut-1-ene: A Comprehensive Technical Guide on Physical Constants, Reactivity, and Synthetic Applications

Executive Summary In the landscape of modern organic synthesis and drug development, functionalized terminal alkenes serve as indispensable building blocks. 4-Methoxybut-1-ene (CAS: 4696-30-4), also known as 3-butenyl me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized terminal alkenes serve as indispensable building blocks. 4-Methoxybut-1-ene (CAS: 4696-30-4), also known as 3-butenyl methyl ether, occupies a unique chemical space[1]. Unlike its enol ether isomers, which exhibit high reactivity due to resonance stabilization, 4-methoxybut-1-ene is a homoallylic ether. This structural nuance isolates the alkene from the electron-donating effects of the oxygen atom, resulting in a molecule that behaves primarily as a simple terminal olefin while retaining a polar, coordinating methoxy tail[2].

This whitepaper provides an in-depth analysis of the physical constants, structural causality, and field-proven synthetic methodologies associated with 4-methoxybut-1-ene, designed specifically for researchers and drug development professionals.

Physical Constants and Chemical Properties

Understanding the physical properties of 4-methoxybut-1-ene is critical for optimizing reaction conditions, particularly in distillation, solvent selection, and catalytic coordination. The presence of the methoxy group introduces dipole-dipole interactions, elevating its boiling point (71.3 °C) compared to unfunctionalized analogs like 1-pentene (30 °C), while remaining volatile enough for facile removal post-reaction[3].

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 4-Methoxybut-1-eneStandard nomenclature[4].
CAS Number 4696-30-4Primary registry identifier[1].
Molecular Formula C₅H₁₀OIndicates one degree of unsaturation[3].
Molecular Weight 86.13 g/mol Low molecular weight facilitates high vapor pressure[4].
Boiling Point 71.3 °C at 760 mmHgDictates reflux conditions in atmospheric syntheses[3].
Density 0.765 g/cm³Lighter than water; informs biphasic extraction protocols[3].
Refractive Index 1.39Used for rapid purity assessment via refractometry[3].
Vapor Pressure 135 mmHg at 25 °CHigh volatility requires sealed handling to prevent loss[3].

Structural Analysis & Reactivity Profile

The reactivity of methoxybutene isomers is governed by the proximity of the methoxy group to the double bond. In 4-methoxybut-1-ene, the oxygen atom is separated from the alkene by two methylene bridges.

Causality of Reactivity: Because of this separation, the oxygen's lone pairs cannot participate in resonance stabilization of the double bond or any resulting carbocation intermediates. Consequently, 4-methoxybut-1-ene lacks the heightened nucleophilicity characteristic of enol ethers (like 1-methoxybut-1-ene) or allylic ethers (like 3-methoxybut-1-ene)[2]. Instead, the methoxy group exerts only a weak electron-withdrawing inductive effect. In fundamental electrophilic additions (e.g., epoxidation, hydrobromination), 4-methoxybut-1-ene reacts at rates comparable to simple terminal alkenes[2]. However, the distal methoxy group provides a critical Lewis base site, enabling bidentate coordination in transition-metal-catalyzed reactions.

Reactivity A 4-Methoxybut-1-ene (Homoallylic Ether) B Isolated Alkene (No Resonance) A->B Structural feature C Weak Inductive Effect from Methoxy Group A->C Electronic effect E Coordination via Oxygen Lone Pairs A->E Enables metal catalysis D Standard Electrophilic Addition Rates B->D Determines C->D Modulates

Electronic and structural factors governing 4-Methoxybut-1-ene reactivity.

Synthetic Methodologies

Primary Synthesis: Williamson Ether Protocol

4-Methoxybut-1-ene is typically synthesized via a classic Williamson ether synthesis, leveraging the nucleophilic attack of methoxide on a homoallylic halide[5].

Self-Validating Experimental Protocol:

  • Reagent Preparation: Dissolve sodium metal in anhydrous methanol at 0 °C to generate a standardized solution of sodium methoxide. Causality: In-situ generation ensures the absence of hydroxide impurities, preventing the formation of 3-buten-1-ol byproducts.

  • Nucleophilic Substitution: Slowly add 1 equivalent of 4-bromo-1-butene to the methoxide solution under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to reflux (approx. 65 °C) for 4 hours. Validation: Monitor the reaction via GC-MS. The disappearance of the 4-bromo-1-butene peak confirms reaction completion.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with diethyl ether (3x). Causality: Water dissolves the precipitated sodium bromide salts and quenches unreacted methoxide, isolating the organic product in the ether phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Perform fractional distillation, collecting the fraction boiling at 71–72 °C[3].

Synthesis N1 4-Bromo-1-butene + NaOMe N2 Reflux in MeOH (SN2 Substitution) N1->N2 Heat N3 Aqueous Quench & Extraction N2->N3 Cool & Quench N4 Fractional Distillation (bp 71.3 °C) N3->N4 Organic phase N5 Pure 4-Methoxybut-1-ene N4->N5 Isolate

Step-by-step Williamson ether synthesis workflow for 4-Methoxybut-1-ene.

Advanced Applications in Drug Development & Catalysis

The true value of 4-methoxybut-1-ene in pharmaceutical research lies in its utility as a functionalized precursor for complex chiral molecules and advanced materials.

Asymmetric Hydroboration

4-Methoxybut-1-ene is a prime substrate for asymmetric hydroboration, enabling the stereoselective synthesis of chiral 4-methoxy-2-butanol[6].

  • Mechanistic Causality: The reaction leverages allylic strain and the steric bulk of the methoxy group to dictate transition-state geometry. When a chiral boron catalyst approaches the alkene, it favors the less hindered face, enforcing anti-Markovnikov regiochemistry and high enantioselectivity[6]. The resulting chiral alcohol is a highly sought-after solvent and building block in asymmetric drug synthesis.

Hydroboration S1 4-Methoxybut-1-ene S3 Transition State (Steric Control) S1->S3 S2 Chiral Catalyst + Borane S2->S3 S4 Anti-Markovnikov Addition S3->S4 Regioselectivity S5 Oxidative Workup (H2O2 / NaOH) S4->S5 S6 Chiral 4-Methoxy-2-butanol S5->S6 Stereoretention

Mechanism of asymmetric hydroboration yielding chiral 4-methoxy-2-butanol.

Hydrocyanation and Olefin Polymerization

Beyond small-molecule synthesis, 4-methoxybut-1-ene is utilized in transition-metal-catalyzed hydrocyanation to form functionalized nitriles, a critical step in synthesizing active pharmaceutical ingredients (APIs)[7]. Furthermore, it serves as a polar comonomer in advanced olefin polymerization. Using specialized neutral nickel or metallocene catalyst systems, 4-methoxybut-1-ene can be copolymerized with ethylene to produce functionalized polymers with enhanced surface properties and dyeability[8]. The methoxy group acts as a polar anchor, while the terminal alkene integrates into the polymer backbone.

Handling, Safety, and Storage Protocols

To ensure experimental trustworthiness and laboratory safety, strict handling protocols must be observed:

  • Flammability: With a high vapor pressure (135 mmHg at 25 °C), 4-methoxybut-1-ene is highly flammable. It must be handled in spark-free fume hoods[1].

  • Peroxide Formation: As an ether, it is susceptible to auto-oxidation upon prolonged exposure to air and light, forming explosive peroxides.

  • Storage Protocol: Store at -10 °C under an inert atmosphere (nitrogen or argon)[1]. Prior to distillation or heating, the solvent must be tested for peroxides using standard iodide test strips. If peroxides are present, they must be quenched by washing with an acidic solution of ferrous sulfate before proceeding.

References

  • PubChem - 4-Methoxybut-1-ene | C5H10O | CID 317680[Link]

  • AskFilo - Draw the products obtained from each of the following reactions...[Link]

  • Google Patents - US7479531B2 - Olefin polymerization c
  • ResearchGate - Hydrocyanation in Organic Synthesis[Link]

Sources

Exploratory

Synthesis pathways for 4-Methoxybut-1-ene in organic chemistry

An In-Depth Technical Guide to the Synthesis of 4-Methoxybut-1-ene Introduction 4-Methoxybut-1-ene (CAS: 4696-30-4) is a valuable monofunctionalized alkene that serves as a versatile building block in organic synthesis.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxybut-1-ene

Introduction

4-Methoxybut-1-ene (CAS: 4696-30-4) is a valuable monofunctionalized alkene that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, incorporating both a terminal double bond and a methoxy ether group, allows for a diverse range of chemical transformations. This dual functionality makes it an important intermediate in the synthesis of more complex molecular architectures, including pharmaceutical compounds and specialty polymers. The terminal alkene is amenable to classic reactions such as hydroboration-oxidation, epoxidation, and polymerization, while the ether linkage provides stability under many reaction conditions but can also be cleaved if necessary.

This guide provides an in-depth analysis of the principal synthetic pathways to 4-Methoxybut-1-ene. As a senior application scientist, the focus extends beyond mere procedural recitation to an exploration of the underlying chemical principles and the rationale governing the selection of reagents and conditions. Each described protocol is designed to be a self-validating system, grounded in established chemical literature to ensure reliability and reproducibility for researchers, scientists, and professionals in drug development.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, prized for its reliability and broad substrate scope. The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other substrate with a good leaving group. For the synthesis of 4-Methoxybut-1-ene, this pathway offers a straightforward and robust approach.

Mechanistic Rationale

The synthesis begins with the deprotonation of a suitable alcohol, in this case, but-3-en-1-ol, using a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation as its use drives the reaction to completion through the irreversible formation of hydrogen gas. The subsequent methylation of this alkoxide with a methylating agent, such as methyl iodide (CH(_3)I), proceeds via a classic S(_N)2 displacement. The choice of a primary methyl halide is critical as it minimizes the potential for competing E2 elimination reactions.

Williamson_Ether_Synthesis

Caption: Williamson ether synthesis pathway for 4-Methoxybut-1-ene.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[4]

Materials:

  • But-3-en-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH(_3)I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Ice-water bath

Procedure:

  • Reaction Setup: A three-necked round-bottom flask, oven-dried and cooled under a nitrogen stream, is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Deprotonation: The flask is charged with sodium hydride (1.1 equivalents) and anhydrous THF. The resulting suspension is cooled to 0 °C using an ice-water bath. A solution of but-3-en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Methylation: The flask is recooled to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12 hours.[4]

  • Work-up: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 4-Methoxybut-1-ene as a colorless liquid.

Quantitative Data
ReagentMolar Eq.MW ( g/mol )Role
But-3-en-1-ol1.072.11Starting Material
Sodium Hydride (60%)1.140.00Base
Methyl Iodide1.5141.94Methylating Agent
Anhydrous THF-72.11Solvent

Expected Yield: 75-85%

Pathway 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[5][6] It is particularly valuable for its ability to form a carbon-carbon double bond at a specific, unambiguous location. This makes it an excellent strategic choice for the synthesis of 4-Methoxybut-1-ene.

Mechanistic Rationale

The key reagent in this reaction is a phosphorus ylide, which is typically prepared in a two-step sequence. First, an S(_N)2 reaction between triphenylphosphine (PPh(_3)) and a primary alkyl halide (in this case, 3-methoxypropyl bromide) forms a stable phosphonium salt.[6] The protons on the carbon adjacent to the phosphorus are now acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide.

The ylide then reacts with an aldehyde, formaldehyde in this instance, in what is believed to be a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate is unstable and rapidly collapses, driven by the formation of the very strong phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide. This fragmentation yields the desired alkene, 4-Methoxybut-1-ene.[8]

Wittig_Reaction

Caption: Wittig reaction pathway for 4-Methoxybut-1-ene.

Experimental Protocol: Wittig Reaction

This protocol is based on general procedures for the Wittig reaction.[8]

Materials:

  • 3-Methoxypropyltriphenylphosphonium bromide (prepared from 1-bromo-3-methoxypropane and PPh(_3))

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer

  • Syringes for liquid transfers

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Ylide Formation: Under an inert atmosphere (argon or nitrogen), suspend 3-methoxypropyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a flame-dried flask. Cool the suspension to -78 °C. Add n-butyllithium (1.0 equivalent) dropwise via syringe. Allow the resulting deep red or orange solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back down to -78 °C. Add a solution of freshly cracked paraformaldehyde (1.2 equivalents) in a small amount of anhydrous THF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO(_3) solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4). After filtration and removal of the solvent by rotary evaporation, the crude product is purified by column chromatography on silica gel or by distillation to isolate 4-Methoxybut-1-ene. The major by-product, triphenylphosphine oxide, is often less mobile on silica gel.[8]

Quantitative Data
ReagentMolar Eq.MW ( g/mol )Role
3-Methoxypropyltriphenylphosphonium bromide1.0445.34Ylide Precursor
n-Butyllithium1.064.06Base
Paraformaldehyde1.2(30.03)(_n)Carbonyl Source
Anhydrous THF-72.11Solvent

Expected Yield: 60-75%

Pathway 3: Grignard Reaction

Grignard reagents are powerful carbon nucleophiles essential for forming new carbon-carbon bonds. A retrosynthetic analysis of 4-Methoxybut-1-ene suggests a disconnection that can be achieved via a Grignard reaction, specifically by reacting allylmagnesium bromide with chloromethyl methyl ether.

Mechanistic Rationale

This pathway begins with the formation of the Grignard reagent from allyl bromide and magnesium turnings in an anhydrous ether solvent, typically diethyl ether or THF. This organometallic species is a potent nucleophile. The subsequent step involves the reaction of this Grignard reagent with chloromethyl methyl ether (MOM-Cl). The Grignard reagent attacks the electrophilic methylene carbon of MOM-Cl, displacing the chloride leaving group in an S(_N)2-like fashion to form the C-C bond and yield the final product.

Crucial Safety Note: Chloromethyl methyl ether is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Grignard_Reaction

Caption: Grignard reaction pathway for 4-Methoxybut-1-ene.

Experimental Protocol: Grignard Reaction

This protocol is derived from standard procedures for Grignard reagent formation and subsequent alkylation.[9]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Chloromethyl methyl ether (MOM-Cl) (Potent Carcinogen)

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer

  • Reflux condenser with a drying tube (e.g., CaCl(_2))

  • Addition funnel

  • Ice-water bath

Procedure:

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere. Add a small amount of anhydrous diethyl ether. In the addition funnel, place a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and loss of iodine color), gentle warming may be required. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.

  • Alkylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of chloromethyl methyl ether (0.9 equivalents) in anhydrous diethyl ether dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4). Filter and remove the solvent by distillation. The final product, 4-Methoxybut-1-ene, can be purified by careful fractional distillation.

Quantitative Data
ReagentMolar Eq.MW ( g/mol )Role
Allyl Bromide1.0120.98Grignard Precursor
Magnesium1.124.31Metal
Chloromethyl methyl ether0.980.51Electrophile
Anhydrous Diethyl Ether-74.12Solvent

Expected Yield: 50-65%

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route depends on several factors including laboratory capabilities, starting material availability, required scale, and safety considerations.

PathwayAdvantagesDisadvantagesKey Considerations
Williamson Ether Synthesis • High yield• Reliable and well-understood• Uses common reagents• Requires handling of sodium hydride (flammable solid)• Methyl iodide is toxic and an alkylating agentExcellent for lab-scale synthesis where high yield is a priority.
Wittig Reaction • Unambiguous placement of double bond• Tolerant of many functional groups• Requires stoichiometric amounts of phosphine• Triphenylphosphine oxide by-product can be difficult to remove• Requires strong, air-sensitive base (n-BuLi)Ideal for complex syntheses where chemo- and regioselectivity are paramount.
Grignard Reaction • Excellent for C-C bond formation• Uses relatively inexpensive starting materials• Requires strictly anhydrous conditions• Chloromethyl methyl ether is a potent carcinogen• Potential for Wurtz coupling side reactionsA viable route, but extreme caution is required due to the carcinogenicity of the electrophile.

Conclusion

The synthesis of 4-Methoxybut-1-ene can be effectively achieved through several classic organic transformations. The Williamson ether synthesis stands out as a high-yielding and reliable method for laboratory-scale preparations. The Wittig reaction offers unparalleled control over the placement of the double bond, making it a powerful tool in a multi-step synthesis. Finally, the Grignard reaction provides a direct C-C bond-forming strategy, though it is overshadowed by significant safety concerns related to the use of chloromethyl methyl ether. The selection of the most appropriate pathway requires a careful evaluation of the specific experimental context, balancing the trade-offs between yield, operational complexity, and safety.

References

  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. BenchChem.
  • Royal Society of Chemistry. (2025). General procedure for the preparation of gem-difluorocyclopropanes. Royal Society of Chemistry.
  • Guidechem. (n.d.). 4-methoxybut-1-ene | CAS No.4696-30-4 Synthetic Routes. Guidechem.
  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Guidechem. (n.d.). 4-methoxybut-1-ene 4696-30-4 wiki. Guidechem.
  • BenchChem. (2025). Synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 4-(Chloromethoxy)but-1-ene and 4-Bromobut-1-ene in Synthetic Chemistry. BenchChem.
  • BenchChem. (2025). Standard experimental procedures for reactions involving 4-Methoxy-3-methylbutan-2-one. BenchChem.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UMSL.
  • Belguidoum, M. (n.d.). Preparation of compounds similar to 4- (4'- methoxyphenyl)- 3- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl)- 1, 4- pentadien- 3- one (Product B).
  • BenchChem. (2025). Laboratory-Scale Synthesis of 3-Methoxybut-1-ene: An Application Note and Protocol. BenchChem.
  • ECHEMI. (n.d.). 4-methoxybut-1-ene 4696-30-4. ECHEMI.
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Chemistry Steps.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • BenchChem. (2025). synthesis of 3-methoxybut-1-ene from 1,3-butadiene and methanol. BenchChem.
  • MilliporeSigma. (n.d.). Grignard Reagents. Sigma-Aldrich.
  • Chad's Prep. (2021, April 6). Wittig Reaction | 19.7b Organic Chemistry [Video]. YouTube.
  • PubChem. (n.d.). 4-methoxybut-1-ene (C5H10O). PubChemLite.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybut-1-ene. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). 1-Butene, 4-methoxy-. NIST Chemistry WebBook.

Sources

Foundational

Thermodynamic stability and boiling point of 4-Methoxybut-1-ene

Thermodynamic Stability and Phase Dynamics of 4-Methoxybut-1-ene: A Technical Whitepaper Executive Briefing 4-Methoxybut-1-ene (CAS: 4696-30-4) is a terminal homoallylic ether that serves as a critical intermediate in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Phase Dynamics of 4-Methoxybut-1-ene: A Technical Whitepaper

Executive Briefing

4-Methoxybut-1-ene (CAS: 4696-30-4) is a terminal homoallylic ether that serves as a critical intermediate in complex organic synthesis, materials science, and pharmaceutical drug development[1]. Characterized by its distinct structural motifs—a terminal vinyl group and a methoxy ether linkage—this molecule presents a unique physicochemical profile[2]. Understanding its boiling point dynamics and thermodynamic stability is paramount for researchers designing scalable synthetic routes, particularly those involving olefin metathesis, hydroboration, or transition-metal-catalyzed isomerizations.

Physicochemical Dynamics: Boiling Point Causality

The boiling point of a compound is a macroscopic manifestation of its microscopic intermolecular forces. For 4-Methoxybut-1-ene, the boiling point is established at 71.3 °C at standard atmospheric pressure (760 mmHg)[1].

Causality of the Phase Transition: Unlike its alcohol analogs (such as 4-methoxy-2-butanol, which boils at approximately 140 °C[3]), 4-Methoxybut-1-ene lacks a hydroxyl group, precluding the formation of strong intermolecular hydrogen bonds. Consequently, its liquid-phase cohesion is dictated primarily by weaker dipole-dipole interactions originating from the polar carbon-oxygen ether bond, supplemented by London dispersion forces along the C5 hydrocarbon backbone. The terminal nature of the double bond introduces a degree of steric freedom that prevents optimal packing in the liquid phase, keeping the density relatively low (0.765 g/cm³) and the vapor pressure high (135 mmHg at 25 °C)[1].

Table 1: Quantitative Physicochemical Profiling of 4-Methoxybut-1-ene

PropertyValueConditions / Methodology
Molecular Formula C₅H₁₀OComputed[2]
Molecular Weight 86.13 g/mol Average mass[1]
Boiling Point 71.3 °C@ 760 mmHg[1]
Density 0.765 g/cm³Standard conditions[1]
Vapor Pressure 135 mmHg@ 25 °C[1]
Refractive Index 1.39Optical measurement[1]

The Thermodynamic Landscape and Isomerization

From a thermodynamic perspective, terminal alkenes like 4-Methoxybut-1-ene are kinetic products. They possess higher ground-state energy compared to their internal alkene isomers. The thermodynamic stability of alkenes increases with the degree of alkyl substitution on the double bond due to hyperconjugation—the delocalization of electrons from adjacent C-H σ-bonds into the empty π* antibonding orbital of the alkene.

When subjected to thermal stress or transition metal catalysis (e.g., Ruthenium or Iridium complexes), terminal alkenes readily undergo positional isomerization to form more thermodynamically stable internal alkenes[4]. For 4-Methoxybut-1-ene, this double-bond migration lowers the overall Gibbs free energy (ΔG < 0) of the system. Furthermore, theoretical studies on gas-phase elimination kinetics reveal that the methoxy oxygen actively participates in stabilizing transition states during the formation of 4-methoxy-1-butene from chlorinated precursors, highlighting the profound electronic influence of the ether moiety on the molecule's thermodynamic behavior[5].

G A 4-Methoxybut-1-ene (Kinetic Product / Terminal Alkene) B Catalytic Activation (e.g., Ru/Ir Catalyst) A->B Activation E Thermal Degradation (High Temp Pyrolysis) A->E Pyrolysis C Transition State (Double Bond Migration) B->C Isomerization D 1-Methoxy-2-butene (Thermodynamic Product / Internal Alkene) C->D Stabilization (-ΔG)

Thermodynamic isomerization pathway of 4-Methoxybut-1-ene to its internal alkene counterpart.

Experimental Architecture: Protocols for Validation

To ensure rigorous scientific integrity, the following self-validating protocol is designed to measure the precise boiling point and track the thermodynamic isomerization of 4-Methoxybut-1-ene.

Protocol: High-Precision Boiling Point Determination & Thermodynamic Profiling

Phase 1: Boiling Point Measurement via Micro-Ebulliometry Rationale: Traditional capillary methods are prone to superheating. A Swietoslawski-type ebulliometer ensures a true, dynamic liquid-vapor equilibrium, providing highly accurate boiling point data.

  • System Calibration (Self-Validation): Assemble the ebulliometer equipped with a calibrated Platinum Resistance Thermometer (PRT). Run high-purity cyclohexane as a reference standard. The system is validated only if the measured boiling point matches the literature value (80.74 °C) within ±0.05 °C.

  • Atmospheric Control: Purge the system with dry Argon gas. Causality: The ether linkage in 4-Methoxybut-1-ene is susceptible to auto-oxidation, which can form explosive peroxides at elevated temperatures. Argon displaces oxygen, ensuring chemical stability during heating.

  • Equilibration & Measurement: Introduce 25 mL of 4-Methoxybut-1-ene (>99% purity, verified via GC-MS[2]). Apply controlled, incremental heating. Monitor the condensation ring. Record the temperature strictly when the reflux rate is constant (indicating liquid-vapor equilibrium). The expected value is 71.3 °C at 760 mmHg[1].

Phase 2: Thermodynamic Stability & Isomerization Tracking (GC-MS) Rationale: Tracking the conversion of the terminal alkene to the internal alkene provides an empirical measurement of the molecule's thermodynamic drive toward stabilization. 4. Catalytic Initiation: Transfer 5 mL of the substrate to a Schlenk flask under Argon. Introduce 1 mol% of Ru₃(CO)₁₂ catalyst. Causality: The catalyst lowers the activation energy barrier for the 1,3-hydride shift required for double-bond migration, allowing the reaction to proceed at ambient temperatures without inducing thermal degradation[4]. 5. Kinetic Sampling: Extract 10 µL aliquots at 15-minute intervals. Immediately quench the aliquots in 1 mL of cold hexane (-20 °C). Causality: The extreme temperature drop and dilution instantly arrest the isomerization kinetics, preserving the exact isomer ratio at the time of sampling. 6. Chromatographic Analysis: Inject the quenched samples into a GC-MS equipped with a PLOT-Q capillary column[6]. Track the integration ratio of the terminal alkene peak (4-Methoxybut-1-ene) versus the emerging internal alkene peak. The gradual dominance of the internal alkene empirically validates the thermodynamic instability of the terminal vinyl group.

References

  • 4-Methoxybut-1-ene | C5H10O | CID 317680 , PubChem - NIH. Available at: [Link]

  • Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides , ResearchGate. Available at:[Link]

  • H-ZSM-5-Catalyzed Hydroacylation Involved in the Coupling of Methanol and Formaldehyde to Aromatics , ACS Publications. Available at: [Link]

  • ChemInform Abstract: An Alternative Mechanism for the Cobalt-Catalyzed Isomerization of Terminal Alkenes to (Z)-2-Alkenes , ResearchGate. Available at:[Link]

Sources

Exploratory

Advanced Safety and Handling Protocols for 4-Methoxybut-1-ene: A Technical Guide for Air-Sensitive and Flammable Ethers

Executive Summary As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. 4-Methoxybut-1-ene (CAS: 4696-30-4) is a highly versatile allylic ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. 4-Methoxybut-1-ene (CAS: 4696-30-4) is a highly versatile allylic ether utilized extensively in organic synthesis, cross-coupling reactions, and polymer chemistry. However, its dual functionality—a terminal alkene coupled with an aliphatic ether—imparts specific chemical vulnerabilities. It is highly volatile, extremely flammable, and susceptible to auto-oxidative peroxide formation. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of 4-Methoxybut-1-ene[1].

Part 1: Physicochemical Profiling & Hazard Causality

To safely control a chemical reagent, one must first understand the physical behavior driving its hazards. 4-Methoxybut-1-ene exhibits a low boiling point and high vapor pressure, meaning it rapidly transitions into the vapor phase at standard ambient temperature and pressure (SATP).

Table 1: Physicochemical Properties and Safety Implications
PropertyValueCausality / Handling Implication
Molecular Weight 86.13 g/mol [1]Vapors are roughly three times heavier than air; they will pool in lower areas and can travel to distant ignition sources.
Boiling Point 71.3 °C (at 760 mmHg)[2]The low boiling point necessitates cold storage and prohibits the use of heat sources near the open container.
Density 0.765 g/cm³[2]Floats on aqueous solutions; water streams are ineffective for fire suppression. CO₂, dry chemical, or alcohol-resistant foam must be used.
Vapor Pressure 135 mmHg (at 25 °C)[2]High volatility mandates that all dispensing and reaction setups occur strictly within a certified chemical fume hood.
GHS Hazard Classification and Mechanistic Drivers

According to the [1], 4-Methoxybut-1-ene triggers several critical GHS hazard statements:

  • H225 (Danger): Highly Flammable liquid and vapor. The low flash point means static discharge from ungrounded equipment or nearby hot plates can easily ignite the vapor[1].

  • H315 / H319 (Warning): Causes skin and serious eye irritation. The lipophilic nature of the ether strips natural oils from the skin and mucous membranes, causing rapid contact dermatitis[1].

  • H335 (Warning): May cause respiratory irritation. Inhalation of high vapor concentrations can depress the central nervous system[1].

Part 2: Self-Validating Safety Data Sheet (SDS) Guidelines

Standard SDS guidelines often list static rules. In advanced R&D, we employ self-validating systems—protocols where each step inherently verifies the safety of the subsequent step, creating a closed-loop safety environment.

Storage and Environmental Control

4-Methoxybut-1-ene must be stored between -10 °C and 4 °C in a flammables-rated, explosion-proof refrigerator[3]. Because aliphatic ethers slowly react with atmospheric oxygen via radical auto-oxidation to form shock-sensitive hydroperoxides, the headspace of the storage vessel must be purged with an inert gas (Argon or Nitrogen) after every single use.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Tightly fitting chemical splash goggles (ANSI Z87.1 compliant).

  • Skin Protection: Flame-resistant (FR) lab coat. Standard nitrile gloves offer limited breakthrough time for volatile ethers; for prolonged handling, heavier butyl rubber gloves or double-gloving is required.

  • Engineering Controls: Grounded Schlenk lines and antistatic mats must be used to prevent electrostatic discharge during transfer.

Part 3: Experimental Workflows

Methodology 1: Pre-Use Peroxide Screening and Remediation

Ethers form peroxides at the carbon adjacent to the ether oxygen. Testing must be conducted every 30 days or prior to any distillation. This workflow is a self-validating loop: test, remediate, and re-test.

  • Preparation: In a fume hood, wet a commercial Potassium Iodide (KI) starch indicator strip with a single drop of deionized water.

  • Sampling: Using a glass Pasteur pipette, apply 1-2 drops of 4-Methoxybut-1-ene directly onto the wetted zone of the strip.

  • Observation: Wait exactly 1 minute. A color change to light blue or dark purple indicates the presence of peroxides (>20 ppm).

  • Remediation (If Positive): Pack a glass column with 5 grams of activated basic alumina (Brockmann Grade I). Pass the contaminated 4-Methoxybut-1-ene through the column under a slight positive pressure of argon. The basic alumina will adsorb the polar hydroperoxides.

  • Validation: Re-test the purified eluent using a fresh KI starch strip to confirm peroxide levels are <5 ppm before proceeding to the reaction.

Methodology 2: Air-Free Dispensing via Schlenk Technique

Due to its volatility and flammability, pouring 4-Methoxybut-1-ene in the open air is an unacceptable risk.

  • Vessel Preparation: Attach the receiving reaction flask to a Schlenk line. Perform three cycles of vacuum (evacuating the flask) and backfilling with dry Argon to establish a strictly inert atmosphere.

  • Reagent Equilibration: Remove the 4-Methoxybut-1-ene from cold storage and allow it to warm to room temperature in a secondary containment tray. This prevents atmospheric moisture from condensing inside the bottle when opened.

  • Pressure Equalization: Insert a sterile, Argon-purged needle connected to a mineral oil bubbler into the septum of the reagent bottle to equalize pressure.

  • Extraction: Purge a gas-tight glass syringe with Argon three times. Insert the syringe needle into the reagent bottle, slowly draw the required volume of 4-Methoxybut-1-ene, and carefully withdraw the needle.

  • Transfer: Pierce the septum of the receiving Schlenk flask and inject the reagent dropwise. This controlled addition mitigates the risk of sudden exothermic reactions upon mixing.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical, self-validating workflow for handling 4-Methoxybut-1-ene, ensuring that peroxide risks are neutralized before the reagent ever enters a reaction system.

G N1 4-Methoxybut-1-ene Inventory Receipt N2 Store at -10°C Under Inert Gas (Ar/N2) N1->N2 N3 Pre-Use Peroxide Test (KI Starch Paper) N2->N3 Prior to use N4 Peroxides > 20 ppm? N3->N4 N5 Purify via Basic Alumina (Peroxide Removal) N4->N5 Yes N6 Schlenk Line Dispensing (Fume Hood) N4->N6 No N5->N3 Re-test (Self-Validation) N7 Execute Reaction (Closed System) N6->N7

Figure 1: Self-validating safety and handling workflow for 4-Methoxybut-1-ene.

References

  • Title: 4-Methoxybut-1-ene | C5H10O | CID 317680 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Synthesis and Mechanistic Pathways of 4-Methoxybut-1-ene from Precursor Alcohols: A Technical Whitepaper

Executive Summary 4-Methoxybut-1-ene (CAS: 4696-30-4), structurally classified as a homoallylic methyl ether, is a versatile terminal alkene utilized extensively as a building block in complex organic synthesis, transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybut-1-ene (CAS: 4696-30-4), structurally classified as a homoallylic methyl ether, is a versatile terminal alkene utilized extensively as a building block in complex organic synthesis, transition-metal-catalyzed hydroacylation[1], and advanced polymer chemistry. The compound features a distal methoxy ether linkage that provides unique electronic and steric properties compared to its internal alkene isomers[2].

For researchers and drug development professionals, ensuring the regiochemical fidelity of the terminal double bond during synthesis is paramount. This whitepaper details the two primary synthetic routes for generating 4-methoxybut-1-ene from distinct precursor alcohols: the SN​2 O-methylation of 3-buten-1-ol, and the E2 sulfonate-mediated elimination of 4-methoxybutan-1-ol.

Mechanistic Pathway I: O-Methylation of 3-Buten-1-ol ( SN​2 Approach)

Causality & Mechanistic Logic

The most direct route to 4-methoxybut-1-ene is the Williamson ether synthesis utilizing 3-buten-1-ol (homoallyl alcohol)[3]. Because 3-buten-1-ol is a primary aliphatic alcohol (pKa ~16), weak bases such as potassium carbonate are thermodynamically insufficient for complete deprotonation.

To drive the reaction to completion, Sodium Hydride (NaH) is selected. NaH acts as an irreversible deprotonating agent; the byproduct is hydrogen gas, which escapes the reaction matrix, shifting the equilibrium entirely toward the formation of the highly nucleophilic homoallylic alkoxide[4]. Methyl iodide (MeI) is chosen as the electrophile. The high polarizability and excellent leaving-group ability of the iodide ion make it an ideal substrate for a rapid, sterically unhindered SN​2 nucleophilic substitution.

SN2_Pathway A 3-Buten-1-ol (Primary Alcohol) B NaH in THF (Irreversible Deprotonation) A->B C Homoallylic Alkoxide (Strong Nucleophile) B->C -H2 (gas) D Methyl Iodide (Electrophile) C->D E 4-Methoxybut-1-ene (Target Ether) D->E SN2 Attack -NaI

Fig 1: SN2 O-methylation pathway of 3-buten-1-ol via Williamson ether synthesis.

Experimental Protocol: Williamson Etherification

This protocol is designed as a self-validating system to ensure complete conversion.

  • Preparation & Deprotonation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 1.2 equivalents of NaH (60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 × 10 mL) to remove the mineral oil, then suspend in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Alkoxide Formation: Dissolve 1.0 equivalent of 3-buten-1-ol in THF and add dropwise to the NaH suspension.

    • In-situ Validation: Observe the evolution of H2​ gas. Stir for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

  • Alkylation: Add 1.5 equivalents of methyl iodide (MeI) dropwise at 0 °C. Wrap the flask in aluminum foil to protect the light-sensitive MeI. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Carefully quench unreacted NaH with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4​ .

  • Validation & Purification: Monitor the reaction via TLC (10% EtOAc/Hexane, KMnO4​ stain). The product will appear as a new, less polar spot. Purify via fractional distillation (b.p. ~85-87 °C) to isolate pure 4-methoxybut-1-ene.

Mechanistic Pathway II: Dehydration of 4-Methoxybutan-1-ol ( E2 Approach)

Causality & Mechanistic Logic

Synthesizing 4-methoxybut-1-ene from 4-methoxybutan-1-ol via direct acid-catalyzed dehydration (e.g., using H2​SO4​ ) is highly problematic. Primary alcohols undergo E1 elimination poorly due to the instability of primary carbocations. If forced, the intermediate undergoes rapid hydride shifts, leading to the thermodynamically more stable internal alkenes (e.g., 1-methoxybut-2-ene)[2], destroying the regiochemistry of the terminal alkene.

To strictly enforce the formation of the terminal alkene, a two-step activation-elimination sequence is required. The hydroxyl group is first converted into a p-toluenesulfonate (tosylate) ester, an excellent leaving group. Subsequently, a sterically hindered base—potassium tert-butoxide (t-BuOK)—is employed. The steric bulk of t-BuOK prevents SN​2 nucleophilic attack and favors the abstraction of the most accessible proton (the terminal β -proton). This adheres to Hofmann's rule, ensuring an anti-periplanar E2 transition state that yields the terminal alkene exclusively.

E2_Pathway A 4-Methoxybutan-1-ol (Primary Alcohol) B TsCl, Pyridine (Hydroxyl Activation) A->B C 4-Methoxybutyl Tosylate (Excellent Leaving Group) B->C D t-BuOK, THF (Sterically Hindered Base) C->D E 4-Methoxybut-1-ene (Hofmann Product) D->E E2 Anti-Periplanar (Major) F 1-Methoxybut-2-ene (Zaitsev Product - Minimized) D->F E2 Elimination (Minor)

Fig 2: E2 elimination of 4-methoxybutan-1-ol using a sterically hindered base.

Experimental Protocol: Tosylation-Elimination
  • Activation (Tosylation): Dissolve 1.0 equivalent of 4-methoxybutan-1-ol in anhydrous dichloromethane (DCM). Add 2.0 equivalents of pyridine (acting as both a base and a nucleophilic catalyst). Cool to 0 °C and add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) in portions. Stir for 12 hours at room temperature.

  • Intermediate Validation: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ .

    • In-situ Validation: 1H NMR analysis of the crude must show a characteristic downfield shift of the −CH2​−O− protons and the appearance of new aromatic signals (7.3–7.8 ppm) from the tosyl group.

  • Elimination ( E2 ): Dissolve the crude 4-methoxybutyl tosylate in anhydrous THF. Cool to 0 °C. Add 1.5 equivalents of t-BuOK solution (1M in THF) dropwise.

  • Heating & Workup: Reflux the mixture for 6 hours. The bulky base abstracting the β -proton leads to the anti-periplanar elimination of the tosylate group. Cool to room temperature, dilute with water, and extract with pentane.

  • Validation & Purification: Analyze the crude mixture via GC-MS to confirm the presence of the molecular ion (m/z 86.13)[5]. Purify the volatile product by careful fractional distillation to yield 4-methoxybut-1-ene.

Comparative Data Analysis

To aid process chemists and drug development professionals in route selection, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterRoute A: O-Methylation of 3-Buten-1-olRoute B: E2 Elimination of 4-Methoxybutan-1-ol
Primary Mechanism SN​2 (Nucleophilic Substitution) E2 (Anti-Periplanar Elimination)
Overall Yield High (80–90%)Moderate (60–75% over two steps)
Regioselectivity Absolute (No C=C bond migration possible)High (Hofmann product heavily favored by bulky base)
Key Reagents NaH, Methyl IodideTsCl, Pyridine, Potassium tert-butoxide
Safety / Toxicity Methyl Iodide is a highly toxic, volatile alkylating agentTsCl is corrosive; t-BuOK is highly caustic but non-volatile
Scalability Excellent for early-stage discovery (mg to g scale)Better suited for industrial scale (avoids volatile alkylating agents)

References

  • Title: H‑ZSM-5-Catalyzed Hydroacylation Involved in the Coupling of Methanol and Formaldehyde to Aromatics Source: dicp.ac.cn URL: [Link]

  • Title: Francis A. Carey | ORGANIC CHEMISTRY (Williamson Ether Synthesis & Epoxides) Source: wordpress.com URL: [Link]

Sources

Exploratory

Comprehensive Toxicity and Environmental Impact Assessment of 4-Methoxybut-1-ene

Executive Summary As chemical synthesis and drug development increasingly rely on functionalized unsaturated ethers, understanding the toxicological and environmental boundaries of these building blocks is paramount. 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As chemical synthesis and drug development increasingly rely on functionalized unsaturated ethers, understanding the toxicological and environmental boundaries of these building blocks is paramount. 4-Methoxybut-1-ene (CAS: 4696-30-4) is a highly volatile, aliphatic ether featuring a terminal alkene. While it serves as a valuable intermediate in organic synthesis, its physicochemical properties dictate a specific hazard profile characterized by high flammability and localized tissue irritation.

This whitepaper synthesizes current toxicological data, in silico molecular interactions, and environmental fate modeling to provide researchers with a robust framework for handling, evaluating, and mitigating the impacts of 4-Methoxybut-1-ene.

Physicochemical Properties & Hazard Identification

The behavior of 4-Methoxybut-1-ene in both biological systems and the environment is fundamentally driven by its low molecular weight and lipophilicity. According to the Globally Harmonized System (GHS), the compound presents significant acute hazards[1].

Quantitative Data Summary
Property / Hazard ClassValue / DesignationCausal Implication in Exposure
Molecular Weight 86.13 g/mol Low mass drives high vapor pressure, making inhalation a primary exposure route[1].
Flammability H225: Highly Flammable liquid and vaporLow flash point necessitates handling under inert atmospheres (N₂, Ar)[1].
Skin Irritation H315: Causes skin irritationLipophilic ether partitions into the stratum corneum, causing lipid defatting[1].
Eye Irritation H319: Causes serious eye irritationDirect contact disrupts the mucin layer, leading to corneal epithelial inflammation[1].
Respiratory Toxicity H335: May cause respiratory irritationVolatile vapors strip moisture and lipids from the respiratory mucosa[1].

Toxicological Profile & Molecular Interactions

Acute Localized Toxicity

The primary toxicological concern with 4-Methoxybut-1-ene is its capacity to induce acute localized inflammation. As an amphiphilic molecule (possessing a hydrophobic butenyl tail and a slightly polar methoxy head), it readily intercalates into cellular lipid bilayers. This intercalation disrupts membrane fluidity, leading to the release of pro-inflammatory cytokines (such as IL-1α) from keratinocytes and epithelial cells.

In Silico Endocrine Disruption Screening

Beyond acute irritation, modern toxicological assessments require evaluating potential chronic effects, such as endocrine disruption. In a recent in silico molecular docking study evaluating secondary metabolites of Albizia lebbeck against the human Androgen Receptor (AR) for prostate cancer research, 4-Methoxybut-1-ene was identified and screened[2].

The study revealed that 4-Methoxybut-1-ene possesses a very low binding affinity of -3.6 kcal/mol to the AR active site[2]. Compared to FDA-approved AR antagonists like Darolutamide (which exhibited significantly stronger binding), 4-Methoxybut-1-ene's inability to form stable hydrophobic contacts with key amino acids (Met A:742, Phe A:764) indicates that it is a poor AR binder[2]. Consequently, the risk of AR-mediated endocrine disruption from this specific compound is considered negligible, allowing safety protocols to remain focused on its acute irritant properties.

ToxicityPathway A 4-Methoxybut-1-ene Exposure (Vapor/Liquid) B Lipid Bilayer Partitioning A->B C Membrane Disruption & Defatting B->C D Pro-inflammatory Cytokine Release (IL-1α) C->D E Tissue Irritation (H315, H319, H335) D->E

Caption: Cellular toxicity pathway of 4-Methoxybut-1-ene following acute dermal or respiratory exposure.

Environmental Fate & Atmospheric Impact

Because 4-Methoxybut-1-ene is highly volatile, environmental spills or fugitive emissions will rapidly partition into the atmosphere rather than persisting in soil or aquatic compartments.

Tropospheric Degradation

Once in the troposphere, the terminal alkene ( −CH=CH2​ ) becomes the primary site of reactivity. It is highly susceptible to electrophilic attack by daytime hydroxyl (OH) radicals and ozone ( O3​ ).

  • OH Radical Addition: The OH radical adds to the least substituted carbon of the double bond, forming a stable carbon-centered radical.

  • Peroxy Radical Formation: Rapid reaction with atmospheric oxygen ( O2​ ) yields a peroxy radical.

  • Cleavage to OVOCs: Subsequent reactions with NO/NO₂ lead to the cleavage of the carbon backbone, generating Oxygenated Volatile Organic Compounds (OVOCs) such as formaldehyde and methoxyacetaldehyde. These byproducts can contribute to the formation of Secondary Organic Aerosols (SOAs), impacting local air quality.

EnvironmentalFate A Fugitive Emission & Volatilization B Electrophilic Attack by OH Radicals / O3 A->B C Peroxy Radical Formation (+O2) B->C D Alkene Cleavage (Formation of OVOCs) C->D E Secondary Organic Aerosols (SOAs) D->E

Caption: Atmospheric degradation and environmental fate of 4-Methoxybut-1-ene via OH radical oxidation.

Standardized Experimental Protocols

To ensure self-validating and reproducible safety data, the following protocols are designed specifically for highly volatile, flammable ethers.

Protocol 1: 3D In Vitro Skin Irritation Assay (Adapted OECD TG 439)

Causality: Traditional 2D cell cultures fail to accurately model the barrier function of human skin. We utilize Reconstructed human Epidermis (RhE) models. Because 4-MBE is highly volatile (H225), an open application would result in rapid evaporation, yielding false-negative toxicity data. Therefore, a sealed-patch application is mandatory.

Step-by-Step Methodology:

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in maintenance medium at 37°C, 5% CO₂ for 24 hours prior to dosing.

  • Dosing (Critical Step): Apply 30 µL of undiluted 4-Methoxybut-1-ene directly to the apical surface of the RhE tissue.

  • Sealing: Immediately cover the tissue insert with a sterile, inert silicone mesh and a tightly fitted cap to prevent vapor escape.

  • Exposure: Incubate for exactly 60 minutes at 37°C.

  • Washing: Remove the cap and mesh. Vigorously wash the tissue with 25 mL of sterile DPBS to remove unreacted ether.

  • MTT Viability Assessment: Transfer the tissue to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. The viable cells will reduce the yellow MTT to purple formazan.

  • Extraction & Quantification: Extract the formazan using isopropanol for 2 hours. Measure the optical density (OD) at 570 nm using a spectrophotometer. Tissue viability < 50% relative to the negative control confirms the H315 irritant classification.

Protocol 2: Environmental Fate - Atmospheric Smog Chamber Simulation

Causality: To accurately determine the atmospheric lifetime of 4-MBE, we must simulate tropospheric conditions. Using hydrogen peroxide ( H2​O2​ ) under UV irradiation generates a steady-state concentration of OH radicals, allowing for the calculation of the bimolecular rate constant ( kOH​ ).

Step-by-Step Methodology:

  • Chamber Purging: Flush a 1000-L Teflon environmental chamber with zero-air (hydrocarbon-free) for 24 hours to establish a clean baseline.

  • Background Characterization: Run Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) to ensure background VOCs are < 1 ppb.

  • Reagent Injection: Inject 4-Methoxybut-1-ene into the chamber to achieve a mixing ratio of 500 ppb. Inject a reference compound (e.g., cyclohexane) at 500 ppb to serve as an internal kinetic standard.

  • Radical Precursor Addition: Inject 2 ppm of H2​O2​ vapor into the chamber.

  • Photolysis: Turn on the UV blacklights ( λmax​ = 350 nm) to initiate the homolytic cleavage of H2​O2​ into OH radicals.

  • Real-Time Monitoring: Monitor the decay of 4-MBE and the reference compound simultaneously via GC-FID and PTR-MS every 5 minutes for 3 hours.

  • Data Analysis: Plot the natural log of the relative decay rates to calculate the specific kOH​ for 4-MBE, which dictates its atmospheric half-life.

References

  • 4-Methoxybut-1-ene | C5H10O | CID 317680 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

  • IN SILICO DOCKING AND DYNAMICS OF SELECTED SECONDARY METABOLITES OF ALBIZIA LEBBECK AGAINST ANDROGEN RECEPTOR (AR) FOR THE TREATMENT OF PROSTATE CANCER Journal of Microbiology Biotechnology and Food Sciences (JMBFS) / ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxybut-1-ene as a Monomer in Advanced Polymerization Reactions

Mechanistic Rationale: The Homoallylic Challenge In the landscape of functionalized polyolefins, 4-methoxybut-1-ene (4-MB-1) presents a unique mechanistic profile. Unlike traditional vinyl ethers (e.g., 1-methoxybut-1-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Homoallylic Challenge

In the landscape of functionalized polyolefins, 4-methoxybut-1-ene (4-MB-1) presents a unique mechanistic profile. Unlike traditional vinyl ethers (e.g., 1-methoxybut-1-ene) where the oxygen lone pair directly stabilizes a propagating carbocation via resonance, 4-MB-1 is a homoallylic ether. Because the methoxy group is separated from the vinyl moiety by two methylene units, it exerts only a weak inductive electron-withdrawing effect. Consequently, the double bond behaves electronically like a simple terminal alkene[1].

While this structural feature makes cationic polymerization sluggish[1], it opens the door for coordination-insertion polymerization. However, the pendant Lewis basic methoxy group introduces a critical complication: catalyst oxophilicity . When exposed to early transition metals (e.g., Ti or Zr in standard Ziegler-Natta or metallocene systems), the oxygen atom coordinates strongly to the metal center. This forms a stable chelate that prevents olefin coordination, effectively poisoning the catalyst and halting propagation[2].

To successfully polymerize 4-MB-1, researchers must utilize late transition metal catalysts (such as Ni or Pd α-diimine complexes). These metals are significantly less oxophilic and highly tolerant of polar functional groups, allowing the terminal olefin to undergo efficient coordination and insertion without being inhibited by the pendant ether[3].

G Monomer 4-Methoxybut-1-ene Cat1 Late Transition Metal (Ni/Pd) Monomer->Cat1 Polar Tolerance Cat2 Early Transition Metal (Ti/Zr) Monomer->Cat2 Oxophilic Attack Path1 Coordination-Insertion Cat1->Path1 Path2 Stable Chelate Formation Cat2->Path2 Prod1 High MW Polyolefin Path1->Prod1 Prod2 Catalyst Poisoning Path2->Prod2

Reaction pathways for 4-Methoxybut-1-ene based on catalyst oxophilicity.

Experimental Methodologies

Protocol A: Coordination-Insertion Polymerization via Nickel α-Diimine Catalysis

This protocol utilizes a cationic Ni(II) α-diimine catalyst activated by sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) to achieve high-molecular-weight poly(4-methoxybut-1-ene)[3].

Step 1: Monomer Purification (Critical Causality)

  • Action: Stir 4-MB-1 over calcium hydride (CaH₂) for 24 hours, followed by vacuum distillation into a Schlenk flask containing activated molecular sieves (3Å).

  • Causality: The methoxy group is inherently hygroscopic. Trace water will react with the NaBArF₄ activator, generating protic species that prematurely terminate the growing polymer chain via chain-transfer mechanisms.

Step 2: Catalyst Activation

  • Action: In a nitrogen-filled glovebox, dissolve 10 µmol of the neutral Ni(II) α-diimine precatalyst and 12 µmol of NaBArF₄ in 5 mL of anhydrous toluene. Stir for 15 minutes.

  • Causality: NaBArF₄ is selected because the bulky, non-coordinating BArF anion prevents tight ion-pairing. This leaves the cationic Ni center vacant and highly electrophilic, facilitating the coordination of the weakly nucleophilic 4-MB-1 monomer.

Step 3: Polymerization

  • Action: Inject 50 mmol of the purified 4-MB-1 into the catalyst solution. Seal the reactor and maintain stirring at 50°C for 4 hours.

  • Self-Validation Step: At t=15 min, extract a 0.1 mL aliquot and quench it in 1 mL of methanol. The immediate formation of a white, turbid suspension validates successful initiation and active chain propagation. If the solution remains clear, the catalyst has been deactivated (likely by oxygen chelation or moisture ingress), and the run must be aborted.

Step 4: Termination and Purification

  • Action: Quench the bulk reaction by adding 10 mL of acidified methanol (5% HCl). Precipitate the polymer in 200 mL of vigorously stirred methanol. Filter and dry under vacuum at 60°C to constant weight.

Workflow Prep Monomer Purification Init Catalyst Activation Prep->Init Poly Polymerization (50°C, N2) Init->Poly Quench Methanol Quench Poly->Quench Purify Precipitation & Drying Quench->Purify

Step-by-step experimental workflow for Poly(4-methoxybut-1-ene) synthesis.

Protocol B: Application in Drug Development - Amphiphilic Micelle Assembly

Poly(4-methoxybut-1-ene) can be utilized as the hydrophobic segment in amphiphilic block copolymers (e.g., Poly(4-MB-1)-b-PEG) for pharmaceutical applications[4].

  • Action: Dissolve 10 mg of the Poly(4-MB-1)-b-PEG copolymer and 2 mg of a hydrophobic Active Pharmaceutical Ingredient (API) in 1 mL of THF. Add this solution dropwise to 10 mL of deionized water under sonication, followed by overnight dialysis against water to remove the THF.

  • Causality: The Poly(4-MB-1) block provides a unique hydrophobic core. Unlike pure aliphatic polyethylene, the pendant methoxy groups offer weak dipole-dipole interactions. This structural nuance significantly enhances the encapsulation efficiency and thermodynamic stability of moderately polar APIs within the micellar core[4].

  • Self-Validation Step: Measure the dynamic light scattering (DLS) profile of the resulting micelle suspension. A monodisperse peak (PDI < 0.2) at ~50–80 nm validates successful self-assembly. A multimodal distribution indicates incomplete block copolymerization or macroscopic precipitation of the API.

Quantitative Data Presentation

The following table summarizes the expected polymerization metrics and mechanistic outcomes for 4-MB-1 across different catalytic systems, highlighting the necessity of late transition metal selection.

Catalyst SystemPolymerization MechanismMonomer Conversion (%)Molecular Weight ( Mn​ , kDa)Polydispersity Index (PDI)Mechanistic Outcome
BF₃·OEt₂ / H₂O Cationic< 20%2 – 5> 2.5Sluggish propagation due to lack of resonance stabilization[1].
rac-Et(Ind)₂ZrCl₂ / MAO Early Transition MetalTraceN/AN/AComplete inhibition via stable oxygen-metal chelate formation[2].
Ni(II) α-diimine / NaBArF₄ Late Transition Metal75 – 85%45 – 601.4 – 1.6Efficient coordination-insertion; excellent polar group tolerance[3].

Sources

Application

Application Notes and Protocols: Hydroboration-Oxidation of 4-Methoxybut-1-ene

Introduction: Synthesis of 4-Methoxybutan-1-ol via Regioselective Hydration The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Synthesis of 4-Methoxybutan-1-ol via Regioselective Hydration

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of double bonds. This two-step process, first reported by H.C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, allows for the formation of alcohols with regioselectivity complementary to that of acid-catalyzed hydration.[1][2] The reaction proceeds via the syn-addition of a hydrogen and a hydroxyl group across the double bond, with the hydroxyl group attaching to the less-substituted carbon.[2][3]

This application note provides a detailed protocol for the hydroboration-oxidation of 4-methoxybut-1-ene to produce 4-methoxybutan-1-ol. This product is a valuable building block in the synthesis of various specialty chemicals, including fragrances, flavors, and pharmaceuticals.[4][5] The presence of the methoxy group in the starting material does not interfere with the reaction, and the protocol is designed to be robust and high-yielding.

Reaction Mechanism: A Concerted and Stereospecific Pathway

The hydroboration-oxidation reaction is a two-stage process.[1]

Part 1: Hydroboration

The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (BH₃•THF), across the carbon-carbon double bond. This step is a concerted, syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond simultaneously.[2][6][7] This concerted mechanism precludes the formation of a carbocation intermediate, thus preventing any carbocation rearrangements.[2]

The regioselectivity of the hydroboration step is governed by both steric and electronic factors. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon of the double bond. Electronically, the boron acts as a Lewis acid, accepting electrons from the π-bond of the alkene.[8] This results in a partial positive charge on the more substituted carbon in the transition state, which is more stable.[7] For 4-methoxybut-1-ene, this directs the boron to the terminal carbon. One mole of borane can react with three moles of the alkene to form a trialkylborane intermediate.[2][9]

Part 2: Oxidation

In the second step, the trialkylborane is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (NaOH).[9] The hydroperoxide ion (HOO⁻), formed in the basic solution, acts as a nucleophile and attacks the electron-deficient boron atom.[3][9] This is followed by a rearrangement where an alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[3][9] This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate ester.[9] Importantly, this oxidation step proceeds with retention of stereochemistry at the carbon atom.[10][11] Finally, hydrolysis of the borate ester with aqueous base yields the desired alcohol, 4-methoxybutan-1-ol, and a borate salt.[9]

hydroboration_oxidation_mechanism cluster_hydroboration Part 1: Hydroboration (syn-addition) cluster_oxidation Part 2: Oxidation (retention of stereochemistry) Start 4-Methoxybut-1-ene + BH3-THF TS1 Four-membered transition state Start->TS1 Concerted addition Intermediate Trialkylborane TS1->Intermediate B adds to less substituted C Oxidation_Start Trialkylborane + H2O2/NaOH Intermediate->Oxidation_Start Peroxyborate Peroxyborate intermediate Oxidation_Start->Peroxyborate Nucleophilic attack by HOO- Migration Alkyl migration (B to O) Peroxyborate->Migration Borate_Ester Trialkyl borate ester Migration->Borate_Ester Final_Product 4-Methoxybutan-1-ol Borate_Ester->Final_Product Hydrolysis

Caption: Mechanism of the hydroboration-oxidation of 4-Methoxybut-1-ene.

Experimental Protocol

This protocol details the synthesis of 4-methoxybutan-1-ol from 4-methoxybut-1-ene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
4-Methoxybut-1-eneC₅H₁₀O86.1310 mmolSigma-Aldrich
Borane-THF complexBH₃•THF85.9411 mL (1.0 M sol.)Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.1120 mLSigma-Aldrich
Sodium hydroxideNaOH40.003 mL (3 M aq. sol.)Fisher Scientific
Hydrogen peroxideH₂O₂34.013 mL (30% aq. sol.)Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1250 mLFisher Scientific
Saturated NaCl solution (brine)NaCl58.4420 mLIn-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededVWR

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Syringes

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and drying

Step-by-Step Procedure:

Caption: Experimental workflow for the hydroboration-oxidation of 4-methoxybut-1-ene.

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (nitrogen or argon).

  • Addition of Reactants: To the flask, add 4-methoxybut-1-ene (10 mmol) and dry tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add borane-THF complex (11 mL of a 1.0 M solution in THF, 11 mmol) to the stirred solution via syringe over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide (3 mL). Following this, add 30% hydrogen peroxide (3 mL) dropwise, ensuring the internal temperature does not exceed 25 °C. Caution: The addition of hydrogen peroxide is exothermic.

  • Completion of Oxidation: After the addition of hydrogen peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl solution (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methoxybutan-1-ol.

  • Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions and Troubleshooting

Safety:

  • Borane-THF Complex: This reagent is flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas.[12][13] It should be handled in a well-ventilated fume hood under an inert atmosphere.[12][14] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12] Store borane-THF solutions refrigerated under an inert gas.[13][15][16]

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.

  • General Precautions: The reaction is exothermic, particularly during the oxidation step. Ensure adequate cooling and slow addition of reagents to control the reaction temperature.

Troubleshooting:

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the use of dry glassware and anhydrous THF. Allow for sufficient reaction time.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Presence of Starting MaterialInsufficient boraneUse a slight excess of the borane-THF complex.
Incomplete hydroborationEnsure the reaction is stirred for the recommended time at the appropriate temperatures.
Formation of Side ProductsNon-selective hydroborationWhile highly selective, a small amount of the Markovnikov product may form. Purification by column chromatography can remove this impurity.
Oxidation of THFThis can occur if the reaction is heated for prolonged periods. Adhere to the recommended reaction times and temperatures.

Characterization

The final product, 4-methoxybutan-1-ol, can be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the methoxy group, the methylene groups of the butyl chain, and the hydroxyl proton.

  • ¹³C NMR: Confirm the presence of the five distinct carbon atoms in the molecule.

  • FT-IR: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands.

  • Mass Spectrometry: Determine the molecular weight of the product.

References

  • BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • University of California, Davis. (2023, June 7). 9. Hydroboration-Oxidation of Alkenes. In Chem 118A: Organic Chemistry.
  • Wikipedia. (2023, November 29). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Burgess, K., & Van der Donk, W. A. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 935-938.
  • ResearchGate. (n.d.). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • University of California, Davis. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. In Chem 118C: Organic Chemistry.
  • ACS Publications. (2017, January 12). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Tetrahydrofuran. Retrieved from [Link]

  • LookChem. (n.d.). Cas 111-32-0,4-Methoxy-1-butanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins.
  • Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alcohols from Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 111-32-0 | Product Name : 4-Methoxy-1-butanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Butanol, 4-methoxy-. In PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-methoxybutan-1-ol. Retrieved from [Link]

Sources

Method

Application Note: Ruthenium-Catalyzed Cross-Metathesis of 4-Methoxybut-1-ene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Insights 4-Methoxybut-1-ene is a highly versatile homoallylic ether utilized in organic synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Insights

4-Methoxybut-1-ene is a highly versatile homoallylic ether utilized in organic synthesis and macromolecular engineering to install functionalized four-carbon chains. In the context of ruthenium-catalyzed cross-metathesis (CM), terminal homoallylic ethers are classified as Type I olefins according to the empirical Grubbs classification model.

Unlike sterically hindered allylic ethers (which often behave as sluggish Type II or Type III olefins), 4-methoxybut-1-ene undergoes rapid homodimerization. The resulting homodimer (1,6-dimethoxyhex-3-ene) remains highly reactive and readily participates in secondary metathesis events to yield the desired cross-coupled product. This inherent reactivity makes it an excellent building block for synthesizing complex ethers and advanced materials, such as cross-linked dendritic nanoparticles (1[1]).

CatalyticCycle Ru Active Ru Carbene [Ru]=CH2 Metallocycle Metallacyclobutane Intermediate Ru->Metallocycle + Substrates Substrate 4-Methoxybut-1-ene + CM Partner Substrate->Metallocycle Coordination Metallocycle->Ru Catalyst Regeneration Product Cross-Metathesis Product Metallocycle->Product Cycloreversion Ethylene Ethylene Gas (Drives Reaction) Metallocycle->Ethylene Off-gassing

Caption: Ruthenium-catalyzed cross-metathesis cycle for 4-methoxybut-1-ene.

Causality in Experimental Design

To achieve high yields and stereoselectivity (favoring the E-isomer) when using 4-methoxybut-1-ene, researchers must address specific mechanistic vulnerabilities.

Catalyst Selection

Second-generation catalysts, such as Grubbs II (G-II) and Hoveyda-Grubbs II (HG-II), are strictly required. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in these catalysts stabilizes the ruthenium center against weak coordination from the methoxy oxygen of the substrate. This prevents catalyst sequestration and accelerates the critical cycloreversion step, which is essential for synthesizing highly substituted alkenes (2[2]).

Suppressing Non-Metathetic Isomerization

The primary failure mode in homoallylic ether metathesis is double-bond migration . At elevated temperatures, ruthenium carbenes decompose to form ruthenium hydride species. These hydrides act as potent isomerization catalysts, converting the terminal alkene of 4-methoxybut-1-ene into an internal enol ether (e.g., 1-methoxy-1-butene) (3[3]). Because internal enol ethers are Type IV (unreactive) olefins, this side reaction permanently removes the substrate from the catalytic cycle.

The Solution: The addition of a hydride scavenger, specifically 1,4-benzoquinone (10 mol%) , is mandatory. Benzoquinone intercepts the Ru-hydride species before they can trigger isomerization, ensuring the terminal olefin remains intact for the Chauvin metathesis cycle.

Quantitative Data: Catalyst Performance

The following table summarizes the causal impact of catalyst choice and isomerization suppressants on the cross-metathesis of 4-methoxybut-1-ene with a standard Type II olefin partner (e.g., an acrylate).

Catalyst SystemLoading (mol%)AdditiveTemp (°C)Olefin Isomerization (%)Typical CM Yield (%)E/Z Ratio
Grubbs I5.0None40> 15.040 - 50~ 3:1
Grubbs II2.5None40~ 10.070 - 80~ 5:1
Grubbs II2.51,4-Benzoquinone (10%)40< 2.085 - 95~ 6:1
Hoveyda-Grubbs II2.01,4-Benzoquinone (10%)60< 1.090 - 98~ 8:1

Note: The inclusion of 1,4-benzoquinone dramatically reduces isomerization, directly correlating with a >15% increase in isolated yield.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific intermediates, the operator can confirm the mechanistic integrity of the reaction in real-time.

Workflow Step1 1. Preparation Degas Solvents & Substrates Step2 2. Initiation Add Catalyst & Benzoquinone Step1->Step2 Step3 3. Reaction Reflux under N2 (40-60°C) Step2->Step3 Step4 4. Quenching Add Ethyl Vinyl Ether Step3->Step4 Step5 5. Isolation Flash Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for cross-metathesis.

Step 1: Substrate Preparation & Degassing
  • Charge a flame-dried Schlenk flask with 4-methoxybut-1-ene (2.0 equiv) and the cross-metathesis partner (1.0 equiv).

  • Dissolve in anhydrous, inhibitor-free dichloromethane (DCM) or toluene to achieve a 0.1 M concentration.

  • Causality: Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes. Oxygen rapidly degrades the sensitive Ru-alkylidene complex; rigorous degassing is non-negotiable for high turnover numbers.

Step 2: Catalyst & Additive Introduction
  • Add 1,4-benzoquinone (0.1 equiv / 10 mol%) to the reaction mixture.

  • Add Hoveyda-Grubbs II catalyst (0.02 equiv / 2 mol%) in a single portion against a positive counter-flow of inert gas.

  • Causality: Introducing the hydride scavenger before or simultaneously with the catalyst ensures that any trace Ru-hydrides formed during initial turnover are immediately neutralized.

Step 3: Reaction & In-Process Validation
  • Attach a reflux condenser and heat the mixture to 40°C (DCM) or 60°C (Toluene).

  • Self-Validation Check (1 Hour): Take a 50 µL aliquot and analyze via GC-MS. You must observe the rapid formation of the 4-methoxybut-1-ene homodimer (1,6-dimethoxyhex-3-ene). If the homodimer is absent, the catalyst is dead (likely due to oxygen exposure).

  • Self-Validation Check (4-12 Hours): Continue monitoring. The homodimer peak should decrease as it undergoes secondary metathesis with the partner olefin to form the final cross-product.

Step 4: Quenching & Isolation
  • Once the limiting reagent is consumed, cool the reaction to room temperature.

  • Add an excess of ethyl vinyl ether (0.1 mL per mg of catalyst) and stir for 30 minutes.

  • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents product degradation, reverse metathesis, or isomerization during the concentration and purification steps.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

References

  • Grubbs' Ruthenium-Carbenes Beyond the Metathesis Reaction: Less Conventional Non-Metathetic Utility Chemical Reviews URL:[Link][3]

  • Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis Nature (PMC - NIH) URL:[Link][2]

  • Organic Nanoparticles Whose Size and Rigidity Are Finely Tuned by Cross-Linking the End Groups of Dendrimers Journal of the American Chemical Society URL:[Link][1]

Sources

Application

Application Notes and Protocols for Free Radical Addition Reactions Involving 4-Methoxybut-1-ene

Introduction In the landscape of modern organic synthesis, the formation of carbon-heteroatom and carbon-carbon bonds through free radical addition reactions to alkenes stands as a cornerstone methodology. These reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the formation of carbon-heteroatom and carbon-carbon bonds through free radical addition reactions to alkenes stands as a cornerstone methodology. These reactions, often characterized by their high efficiency and unique regioselectivity, offer a powerful toolkit for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides detailed application notes and protocols for two key free radical addition reactions involving 4-methoxybut-1-ene: the anti-Markovnikov addition of hydrogen bromide (HBr) and the thiol-ene reaction with thiophenol.

4-Methoxybut-1-ene is a valuable substrate for these transformations. The terminal alkene provides a reactive handle for radical addition, while the methoxy group offers a site for potential further functionalization and influences the electronic properties of the molecule. Understanding and mastering the reaction protocols detailed herein will enable researchers to reliably synthesize key intermediates and explore novel molecular designs.

I. Anti-Markovnikov Hydrobromination of 4-Methoxybut-1-ene

The free radical addition of HBr to alkenes, often termed the "peroxide effect," is a classic example of a reaction that proceeds with anti-Markovnikov regioselectivity.[1][2][3] In the presence of a radical initiator, such as peroxides or azobisisobutyronitrile (AIBN), the bromine atom adds to the less substituted carbon of the double bond, leading to the formation of the terminal bromide.[4] This is in direct contrast to the ionic addition of HBr, which follows Markovnikov's rule.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a well-established radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) 2 Br• 2 Br• 2 R•->2 Br• + 2 HBr - 2 R-H 4-Methoxybut-1-ene H₂C=CHCH₂CH₂OCH₃ Br• Br• Intermediate_Radical BrCH₂-ĊHCH₂CH₂OCH₃ Br•->Intermediate_Radical + H₂C=CHCH₂CH₂OCH₃ Product 1-Bromo-4-methoxybutane BrCH₂CH₂CH₂CH₂OCH₃ Intermediate_Radical->Product + HBr Br•_regen Br• Product->Br•_regen - Br• Br•_term Br• Side_Products Side_Products Br•_term->Side_Products + Br• or BrCH₂-ĊHCH₂CH₂OCH₃ Rad_term BrCH₂-ĊHCH₂CH₂OCH₃ G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• hν or Δ 2 PhS• 2 PhS• 2 R•->2 PhS• + 2 PhSH - 2 R-H Alkene H₂C=CHCH₂CH₂OCH₃ PhS• PhS• Intermediate_Radical PhSCH₂-ĊHCH₂CH₂OCH₃ PhS•->Intermediate_Radical + H₂C=CHCH₂CH₂OCH₃ Product 4-Methoxy-1-(phenylthio)butane PhSCH₂CH₂CH₂CH₂OCH₃ Intermediate_Radical->Product + PhSH PhS•_regen PhS• Product->PhS•_regen - PhS• PhS•_term PhS• Side_Products Side_Products PhS•_term->Side_Products + PhS• or PhSCH₂-ĊHCH₂CH₂OCH₃ Rad_term PhSCH₂-ĊHCH₂CH₂OCH₃

Sources

Method

Utilizing 4-Methoxybut-1-ene in transition-metal catalyzed Heck reactions

Application Note: Utilizing 4-Methoxybut-1-ene in Transition-Metal Catalyzed Heck Reactions Introduction & Scope The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formation. While trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Methoxybut-1-ene in Transition-Metal Catalyzed Heck Reactions

Introduction & Scope

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formation. While traditionally applied to electron-deficient alkenes (e.g., acrylates, styrenes) to yield highly regioselective trans-alkene products, the utilization of electron-rich, aliphatic alkenes like 4-methoxybut-1-ene presents a unique set of synthetic opportunities and mechanistic challenges.

As a homoallylic ether, 4-methoxybut-1-ene features a terminal double bond and a weakly coordinating methoxy group. This structural motif is highly valuable in the synthesis of complex pharmaceutical intermediates, particularly for generating functionalized ethers, chromanes, and borylated heterocycles [1][2]. However, applying standard Heck conditions to this substrate often results in complex product mixtures due to palladium's propensity to undergo iterative β -hydride elimination and re-insertion—a process known as "chain walking" [3]. This application note details the mechanistic causality behind these side reactions and provides validated protocols to achieve strict regiocontrol.

Mechanistic Insights & Causality (E-E-A-T)

To successfully utilize 4-methoxybut-1-ene, one must understand the thermodynamic and kinetic forces dictating the catalytic cycle.

Regioselectivity of Migratory Insertion: Following the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, the resulting electrophilic Ar-Pd(II)-X species coordinates to the terminal olefin of 4-methoxybut-1-ene. Due to steric constraints, migratory insertion occurs with high regioselectivity, placing the aryl group at the terminal C1 position and the palladium atom at the C2 position.

The Chain-Walking Challenge: From the C2-alkylpalladium intermediate, β -hydride elimination can occur in two directions:

  • Path A (Kinetic): Elimination of the C1 proton yields the desired terminal alkene (3-aryl-4-methoxybut-1-ene).

  • Path B (Thermodynamic): Elimination of the C3 proton yields the internal alkene.

Because the internal alkene is thermodynamically more stable, Path B is often favored under standard conditions. Crucially, the Pd-H species can re-insert into the internal alkene with opposite regiochemistry, causing the palladium center to "walk" down the alkyl chain. The presence of the methoxy group at C4 acts as a thermodynamic sink; coordination of the oxygen lone pair to the palladium center drives the migration to completion, ultimately yielding an enol ether (which rapidly hydrolyzes to an aldehyde during aqueous workup) [3].

Strategies for Regiocontrol: To suppress chain walking and isolate the primary Heck product, the catalyst must be engineered to rapidly dissociate from the olefin immediately after the first β -hydride elimination.

  • Bidentate Ligands: Utilizing rigid bidentate phosphines (e.g., dppp or dppf) restricts the conformational flexibility of the Pd center, hindering the coplanar transition state required for re-insertion.

  • Cationic Palladium Pathways: Adding silver salts (e.g., Ag₂CO₃) abstracts the halide from the Pd(II) intermediate, generating a highly electrophilic cationic palladium species. This accelerates the dissociation of the product alkene, effectively shutting down the chain-walking pathway.

Mechanism A Pd(0) Catalyst + Ar-X B Ar-Pd(II)-X Intermediate A->B Oxidative Addition C Olefin Coordination (4-Methoxybut-1-ene) B->C Ligand Exchange D Migratory Insertion (Pd at C2, Ar at C1) C->D Regioselective E β-Hydride Elimination (C1) Terminal Alkene Product D->E Path A (Desired) F β-Hydride Elimination (C3) Internal Alkene D->F Path B (Thermodynamic) G Pd-H Re-insertion & Chain Walking F->G Iterative Migration H Enol Ether / Aldehyde (Isomerized Product) G->H O-Coordination

Fig 1: Catalytic cycle of the Heck reaction highlighting the competing chain-walking pathway.

Reaction Optimization & Data Presentation

The table below summarizes the causal relationship between ligand/additive selection and the resulting product distribution when coupling 4-methoxybut-1-ene with iodobenzene.

Table 1: Influence of Catalyst System on Regioselectivity and Chain Walking

EntryCatalyst / LigandAdditiveSolventTotal Yield (%)Regioselectivity Ratio (Terminal : Internal : Isomerized)
1Pd(OAc)₂ / PPh₃NoneDMF75%10 : 40 : 50 (High chain walking)
2Pd(OAc)₂ / P(o-tolyl)₃NoneDMF78%30 : 50 : 20
3Pd(OAc)₂ / dpppNoneDMF82%85 : 10 : 5 (Bidentate suppression)
4Pd(OAc)₂ / PPh₃Ag₂CO₃MeCN88%95 : 5 : 0 (Cationic pathway)

Note: Isomerized products refer to the enol ether and its hydrolyzed aldehyde derivative.

Experimental Protocols

Protocol A: Regiocontrolled Intermolecular Heck Arylation

This protocol utilizes the cationic palladium pathway to suppress chain walking, ensuring high fidelity for the terminal alkene product.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Silver carbonate (Ag₂CO₃, 1.2 equiv)

  • Iodobenzene (1.0 equiv, 1.0 mmol)

  • 4-Methoxybut-1-ene (1.5 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Under a positive flow of Argon, charge the flask with Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and Ag₂CO₃ (331 mg, 1.2 mmol).

  • Solvent & Substrate Addition: Inject 5.0 mL of anhydrous, degassed MeCN. Stir for 5 minutes at room temperature to allow pre-catalyst formation. Inject iodobenzene (112 µL, 1.0 mmol) followed by 4-methoxybut-1-ene (155 µL, 1.5 mmol).

  • Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Monitor the consumption of iodobenzene via GC/MS. The precipitation of AgI (yellow solid) serves as a visual indicator of reaction progress.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (10 mL) and filter the suspension through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional ether (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure terminal alkene.

Workflow Step1 1. Preparation Schlenk Flask Step2 2. Reagent Loading Pd Cat, Ligand, Ar-X Step1->Step2 Step3 3. Solvent Addition Degassed MeCN Step2->Step3 Step4 4. Substrate Addition 4-Methoxybut-1-ene Step3->Step4 Step5 5. Reaction 80°C, GC/MS Monitor Step4->Step5 Step6 6. Purification Celite & Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the regiocontrolled Heck arylation.

Protocol B: Tandem Heck/Oxidative Cyclization (Chromene Synthesis)

Homoallylic ethers can also be utilized in intramolecular oxidative cyclizations. When an o-iodophenol derivative is coupled with a homoallyl ether, the initial Heck insertion is followed by an intramolecular nucleophilic attack by the phenolic oxygen, yielding functionalized chromenes [2].

Key Adjustments from Protocol A:

  • Substrate: Use an o-iodophenol-derived homoallyl ether.

  • Catalyst: Pd(MeCN)₂Cl₂ (5-10 mol%) is preferred for oxidative cyclizations.

  • Oxidant: 1,4-Benzoquinone (1.0 equiv) is required to reoxidize the Pd(0) to Pd(II) to close the catalytic cycle.

  • Base: Na₂CO₃ (1.0 equiv) in Dioxane (80 °C).

References

  • Wu, Y., Wu, L., Zhang, Z.-M., Xu, B., Liu, Y., & Zhang, J. (2022). "Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence." Chemical Science, 13, 2021-2025. URL:[Link]

  • Youn, S. W., & Eom, J. (2005). "Facile Construction of the Benzofuran and Chromene Ring Systems via PdII-Catalyzed Oxidative Cyclization." Organic Letters, 7(15), 3355-3358. URL:[Link]

  • Yu, X., et al. (2020). "Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process." Molecules, 25(3), 602. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and pressure for 4-Methoxybut-1-ene oxidation

Welcome to the technical support center for the oxidation of 4-methoxybut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of 4-methoxybut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature and pressure for this specific transformation. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experimental success.

Troubleshooting Guide: Optimizing Reaction Parameters

This section addresses specific issues you may encounter during the oxidation of 4-methoxybut-1-ene. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.

Question 1: I am observing low conversion of my starting material, 4-methoxybut-1-ene. How can I increase the reaction rate without compromising my desired product?

Answer:

Low conversion is a common issue, often related to insufficient activation energy or catalyst inefficiency. Here's how to approach this problem systematically:

  • Temperature Optimization: The reaction rate is highly dependent on temperature. An incremental increase in temperature can significantly boost the conversion rate. However, be aware that excessive heat can lead to over-oxidation and the formation of undesired byproducts like CO and CO2.[1][2] It's crucial to find the optimal temperature that balances a high reaction rate with product selectivity.

  • Pressure Adjustment: For gas-phase reactions, increasing the partial pressure of the reactants can lead to a higher reaction rate by increasing the concentration of molecules at the catalyst's active sites. According to Le Chatelier's principle, if the number of moles of gas decreases in the reaction, increasing the pressure will favor the products.[3]

  • Catalyst Activity: The choice of catalyst is paramount. For selective oxidation, catalysts like supported vanadium oxide (V2O5) or molybdenum oxide (MoO3) are often employed.[4][5] If you are experiencing low conversion, your catalyst may be deactivated or not suitable for this specific transformation.

Experimental Protocol: Temperature Screening
  • Set up a series of parallel reactions in a multi-reactor system.

  • Charge each reactor with the same amount of 4-methoxybut-1-ene, solvent, and catalyst.

  • Pressurize each reactor to the same initial pressure with your oxidant (e.g., O2/N2 mixture).

  • Set a different temperature for each reactor, for example, in 10-20°C increments within a range suggested by literature for similar alkene oxidations (e.g., 200-400°C).

  • Run the reactions for a fixed amount of time.

  • Analyze the product mixture from each reactor using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Question 2: My reaction has high conversion, but the selectivity towards my desired product (e.g., an epoxide or diol) is poor. I'm seeing a lot of cleavage products and carbon dioxide.

Answer:

Poor selectivity at high conversion is a classic challenge in oxidation chemistry, indicating that the reaction conditions are too harsh and are promoting over-oxidation.

  • Temperature Control is Key: High temperatures that favor rapid conversion often lead to the undesired cleavage of the carbon-carbon double bond, producing aldehydes, ketones, or carboxylic acids, which can be further oxidized to CO and CO2.[6][7] Reducing the reaction temperature is the first and most critical step to improve selectivity.

  • Managing Oxidant Concentration: The concentration of your oxidizing agent (e.g., oxygen) plays a significant role. A high concentration of the oxidant can lead to non-selective, combustion-like reactions. Lowering the partial pressure of the oxidant can help to control the reaction and improve selectivity.

  • Catalyst Selection for Selectivity: The catalyst's nature determines the reaction pathway. For instance, osmium tetroxide (OsO4) is known for syn-dihydroxylation, while peroxy acids typically yield epoxides.[8][9] If you are aiming for a specific product, ensure your catalyst is designed for that transformation. Supported metal oxide catalysts can also be tuned to favor specific products.[4]

Data Summary: Temperature Effects on Selectivity
Temperature RangeTypical OutcomePrimary Products
Low Low conversion, high selectivityEpoxides, diols
Moderate Optimal balanceDesired oxidized product
High High conversion, low selectivityAldehydes, ketones, CO, CO2
Question 3: My catalyst seems to be deactivating quickly. How can I improve its stability and lifespan?

Answer:

Catalyst deactivation can be caused by several factors, including coking, poisoning, or structural changes at high temperatures.

  • Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. Lowering the reaction temperature can mitigate this.[1]

  • Optimizing Reactant Feed: Introducing a co-feed of a mild oxidizing agent like water or a controlled amount of oxygen can sometimes help to burn off coke deposits as they form, keeping the catalyst active.

  • Catalyst Support: The choice of support material for your catalyst is crucial. A stable, high-surface-area support like silica (SiO2), titania (TiO2), or alumina (Al2O3) can improve the dispersion and stability of the active metal oxide.[4]

Workflow for Diagnosing Catalyst Deactivation

start Observe Decreased Activity check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Lower Temperature check_temp->lower_temp Yes check_feed Are there Impurities in the Feed? check_temp->check_feed No analyze_coke Analyze Catalyst for Coke Formation (TGA/TPO) lower_temp->analyze_coke end_point Improved Catalyst Stability analyze_coke->end_point purify_feed Purify Reactant Feed check_feed->purify_feed Yes check_support Is the Catalyst Support Stable? check_feed->check_support No purify_feed->analyze_coke check_support->analyze_coke Yes change_support Consider a Different Support Material check_support->change_support No change_support->end_point

Caption: A flowchart for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

What are the expected oxidation products of 4-Methoxybut-1-ene?

The oxidation of 4-methoxybut-1-ene can yield a variety of products depending on the reaction conditions and the catalyst used. Common products include:

  • Epoxidation: Formation of 4-methoxy-1,2-epoxybutane. This is often achieved with peroxy acids.[9]

  • Dihydroxylation: Production of 4-methoxybutane-1,2-diol. This can be accomplished using reagents like osmium tetroxide or cold, dilute potassium permanganate.[7][8]

  • Oxidative Cleavage: Under harsh conditions (e.g., hot, acidic KMnO4 or ozonolysis), the double bond can be cleaved to form methoxyacetaldehyde and formaldehyde.[6][10] The aldehyde products can be further oxidized to carboxylic acids.

What is the general influence of temperature and pressure on this reaction?
  • Temperature: Generally, increasing the temperature increases the reaction rate but can decrease selectivity towards partially oxidized products.[2] Higher temperatures favor complete oxidation to CO2 and H2O.

  • Pressure: In gas-phase reactions, increasing the total pressure or the partial pressure of the reactants typically increases the reaction rate.[3] However, the partial pressure of oxygen must be carefully controlled to avoid runaway reactions and over-oxidation.

What are the critical safety precautions for handling 4-Methoxybut-1-ene oxidation?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12][13]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[14][15]

  • Handling Oxidizing Agents: Strong oxidizing agents should be handled with care. Ensure that the reaction is conducted behind a safety shield, especially when working under pressure.

  • Pressure Safety: Reactions conducted under pressure should use certified and properly maintained pressure vessels. Always use a blast shield.

  • Thermal Runaway: Oxidation reactions are exothermic and can lead to a thermal runaway.[16] Ensure adequate temperature control and monitoring. It is advisable to start with small-scale reactions to assess the thermal hazards.

Logical Relationship of Parameters

temp Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity temp->selectivity Decreases (often) safety Safety (Runaway Risk) temp->safety Increases Risk pressure Pressure pressure->rate Increases (gas phase) pressure->safety Increases Risk catalyst Catalyst catalyst->rate Influences catalyst->selectivity Strongly Influences

Caption: The interplay of key parameters in oxidation reactions.

References

  • Vertex AI Search, Safety D
  • Sigma-Aldrich, Safety D
  • Labscoop, SAFETY D
  • Fisher Scientific, SAFETY D
  • Spectrum Chemical, SAFETY D
  • Michigan State University Department of Chemistry, Alkene Reactivity.
  • University of Calgary, Reactions of Alkenes.
  • MEL Science, Reaction of hydrogen
  • ResearchGate, Detailed Modeling of Low-Temperature Alkane Oxidation: High-Pressure Rate Rules for Alkyl+O2 Reactions | Request PDF.
  • KPU Pressbooks, 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I.
  • UvA-DARE (Digital Academic Repository), Chapter 4.
  • Chemistry LibreTexts, 10.
  • Lehigh University, Selective Oxidation of 1-Butene over Silica-Supported Cr(VI), Mo(VI), and W(VI) Oxides.
  • PubChem, 4-Methoxybut-1-ene | C5H10O | CID 317680.
  • PMC, How to control selectivity in alkane oxid
  • Master Organic Chemistry, Alkene Reactions: Ozonolysis. (2013).
  • MDPI, A Fluidizable Catalyst for N-Butane Oxidative Dehydrogenation under Oxygen-Free Reaction Conditions. (2023).
  • PMC, Integrating photochemical and photothermal effects for selective oxidative coupling of methane into C2+ hydrocarbons with multiple active sites. (2025).
  • Study Mind, Alkene Structure and Reactivity (A-Level Chemistry).
  • Hacettepe Journal of Biology and Chemistry, Effect of Kinetic Parameters on Activity of Kaolin and Silver Modified HZSM–5 Zeolite in the Methanol-to-Olefins (MTO) Process.
  • PMC, Oxidation of Alkenes by Water with H2 Liber
  • ResearchGate, Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide c
  • PMC, Catalytic Selective Oxidation of β-O-4 Bond in Phenethoxybenzene as a Lignin Model Using (TBA)
  • Benchchem, A Comparative Reactivity Analysis of 3-Methoxybut-1-ene and Its Isomers.
  • SciSpace, Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide c
  • PubMed, New Insights into the Key Role of Thermal Treatment in V/P/O Catalysts for the Selective Oxidation of n-Butane to Maleic Anhydride. (2025).
  • MDPI, Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (2021).
  • PubChem, 4-Methoxybut-1-yne | C5H8O | CID 542152.
  • MDPI, A Kinetic Model for Catalytic N-Butane Oxidative Dehydrogenation under Oxygen-Free Reaction Conditions in a Fluidized CREC Riser Simul
  • E3S Web of Conferences, Study of the influence of different factors on the oxid
  • PubChem, 1-Methoxybut-2-ene | C5H10O | CID 551174.
  • Chemical Engineering Transactions, Knowing and Controlling the Risks of Semi-Batch Alkoxyl

Sources

Optimization

Resolving unwanted side reactions in 4-Methoxybut-1-ene electrophilic halogenation

Welcome to the Technical Support Center for the electrophilic halogenation of methoxy-substituted alkenes. This guide is designed for researchers and drug development professionals facing chemoselectivity issues—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the electrophilic halogenation of methoxy-substituted alkenes. This guide is designed for researchers and drug development professionals facing chemoselectivity issues—specifically, unwanted intramolecular cyclizations and radical side reactions—during the synthesis of 1,2-dihalo-4-methoxybutane.

Below, you will find a mechanistic breakdown of the reaction pathways, a troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway Analysis

ReactionPathways A 4-Methoxybut-1-ene (Substrate) B Bromonium Ion Intermediate A->B Br2 (Electrophilic) E Allylic Bromide (Radical Byproduct) A->E Br• (Radical/Light) C 1,2-Dibromo-4-methoxybutane (Desired Product) B->C Br- Attack (Tight Ion Pair) D 3-Bromotetrahydrofuran (NGP Cyclic Byproduct) B->D Methoxy Attack (Anchimeric Assistance)

Pathways in 4-methoxybut-1-ene halogenation: Desired addition vs. NGP and radical side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a high yield of cyclic ether byproducts instead of the vicinal dihalide? A: This is caused by Neighboring Group Participation (NGP), also known as anchimeric assistance[1]. During electrophilic addition, the alkene reacts with the halogen to form a positively charged halonium ion intermediate. In 4-methoxybut-1-ene, the oxygen atom of the methoxy group is situated in close proximity to this reactive center. The oxygen's lone pairs act as an internal nucleophile, attacking the halonium ion to form a stable 5-membered tetrahydrofuran ring while displacing the halide ion. Because intramolecular reactions are entropically favored over intermolecular collisions, this side reaction frequently outcompetes the desired halide attack[1]. Similar cyclizations are a well-documented hurdle in the bromination of complex molecules containing both alkenes and methoxy or hydroxyl groups[2].

Q2: How can I suppress neighboring group participation to favor the dihalide? A: You must manipulate the kinetics of the reaction to favor the intermolecular attack of the halide ion. This is achieved through two primary vectors:

  • Solvent Polarity (The "Tight Ion Pair" Concept): Avoid polar or nucleophilic solvents (like methanol or water). Polar solvents stabilize the separated halonium and halide ions (a "loose ion pair"), increasing the lifetime of the intermediate and giving the methoxy group ample time to rotate and attack. By using non-polar solvents like dichloromethane (CH₂Cl₂), you force the intermediate into a "tight ion pair." The halide remains electrostatically tethered to the halonium ion, facilitating an immediate, barrierless collapse into the desired dihalide before NGP can occur.

  • Cryogenic Temperatures: Run the reaction at -78 °C. Intramolecular cyclization requires the carbon chain to adopt a specific conformation. Lowering the thermal energy of the system restricts bond rotation, significantly retarding the NGP pathway, whereas the collapse of the tight ion pair remains kinetically rapid.

Q3: What alternative halogenating agents can improve chemoselectivity? A: Molecular bromine (Br₂) is highly reactive, highly exothermic, and difficult to control on a small scale, which exacerbates side reactions. Substituting Br₂ with solid, mild brominating agents like Phenyltrimethylammonium tribromide (PTAB) or Pyridinium tribromide provides a controlled, low steady-state concentration of electrophilic bromine[3]. This controlled release minimizes exothermicity, thereby keeping the reaction under strict kinetic control and significantly reducing NGP-induced cyclization[3].

Q4: How do I prevent allylic radical halogenation? A: Allylic halogenation is a competing radical chain reaction initiated by homolytic cleavage of the halogen, typically triggered by ambient ultraviolet light or heat[4]. To eliminate this pathway:

  • Conduct the reaction in strict darkness (e.g., wrap the reaction flask in aluminum foil).

  • Purge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can interfere with or initiate radical processes.

  • Maintain low temperatures to prevent thermal homolysis[4].

Quantitative Condition Optimization

The following table summarizes the causal relationship between experimental conditions and product distribution, demonstrating how proper kinetic control shifts the reaction toward the desired vicinal dihalide.

Halogenating SystemSolventTemp (°C)Desired 1,2-Dihalide Yield (%)Cyclic Ether Byproduct (%)Allylic Bromide (%)
Br₂ (Light exposed)CH₂Cl₂25354520
Br₂ (Dark)CH₂Cl₂254555< 1
Br₂ (Dark)MeOH01085 (Solvent/NGP adducts)< 1
Br₂ (Dark)CH₂Cl₂-788812< 1
PTAB (Dark) CH₂Cl₂ 0 95 5 < 1

Validated Experimental Protocol

Optimized Electrophilic Bromination of 4-Methoxybut-1-ene using PTAB This protocol utilizes a self-validating system of visual cues and stoichiometric controls to ensure reproducibility and high chemoselectivity.

Step 1: Preparation & Inertion

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Wrap the exterior of the flask entirely in aluminum foil to exclude ambient light, preventing radical initiation.

  • Add 4-methoxybut-1-ene (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

Step 2: Controlled Electrophilic Addition

  • Weigh out Phenyltrimethylammonium tribromide (PTAB) (1.05 mmol) in a dark vial.

  • Add the PTAB to the stirring solution in four equal portions over 20 minutes.

    • Causality Note: Portion-wise addition prevents localized concentration spikes and thermal runaways, maintaining the kinetic preference for the tight ion pair collapse over NGP.

Step 3: Internal Validation & Quenching

  • Stir the reaction at 0 °C for an additional 30 minutes.

  • Visual Validation: The persistence of a faint yellow/orange tint in the solution indicates the active presence of a slight excess of the brominating agent, serving as an internal confirmation that the alkene has been fully consumed.

  • Chemical Validation: Quench the reaction by adding 5 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. The immediate discharge of the yellow color confirms the successful neutralization of all residual reactive electrophiles.

Step 4: Isolation

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent ether cleavage).

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate, 9:1) to yield the pure 1,2-dibromo-4-methoxybutane.

References

  • Neighbouring group participation - Wikipedia Source: Wikipedia URL:[Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide Source: Oriental Journal of Chemistry URL:[Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine Source: PubMed Central (PMC) URL:[Link]

  • The Organic Chemistry Survival Guide Source: NeighborhoodGeeks URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methoxybut-1-ene vs. Allyl Methyl Ether in Cycloadditions

Executive Summary In the design of complex molecules, bioconjugation handles, and polymeric materials, the selection of an appropriate terminal alkene is a critical determinant of cycloaddition success. While Allyl Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex molecules, bioconjugation handles, and polymeric materials, the selection of an appropriate terminal alkene is a critical determinant of cycloaddition success. While Allyl Methyl Ether (AME) and 4-Methoxybut-1-ene (MBE) differ by only a single methylene group, this structural nuance fundamentally alters their frontier molecular orbitals (FMOs) and conformational rigidity.

This guide provides an authoritative comparison of these two ethers, detailing how the proximity of the oxygen atom dictates their performance in 1,3-dipolar cycloadditions and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Mechanistic Rationale: The Causality Behind Reactivity

To predict the behavior of these dienophiles/dipolarophiles, we must analyze the interplay of electronic and steric effects governed by the oxygen's position.

Allyl Methyl Ether (AME): The Allylic Paradigm

In AME, the oxygen atom is in the allylic position. This proximity exerts two competing electronic forces:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density away from the alkene, slightly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This makes AME a superior dipolarophile in normal-demand [3+2] cycloadditions compared to unactivated alkenes.

  • Resonance Donation (+M): Through hyperconjugation and lone-pair donation in the transition state, AME maintains enough electron-rich character to participate in IEDDA reactions with electron-deficient dienes like tetrazines, exhibiting moderate second-order rate constants (e.g., ~1 M⁻¹ s⁻¹) 1[1].

Furthermore, AME is subject to allylic strain (A¹'³ strain) . In transition states, this steric repulsion restricts the rotation of the C-O bond, forcing the molecule into a predictable conformation. This rigid geometry allows for high diastereoselectivity (>95%) in cycloadditions, effectively transferring chirality to the newly formed ring 2[2].

4-Methoxybut-1-ene (MBE): The Homoallylic Paradigm

In MBE, the oxygen is homoallylic. The insertion of an additional -CH₂- group completely insulates the double bond from the oxygen's -I and +M effects. Consequently, MBE behaves as a purely unactivated, aliphatic terminal alkene (analogous to 1-pentene). It lacks the LUMO-lowering advantage for normal-demand reactions and lacks the A¹'³ strain required for high intrinsic stereocontrol.

Mechanism cluster_0 Allyl Methyl Ether (AME) cluster_1 4-Methoxybut-1-ene (MBE) A1 Allylic Oxygen A2 -I and +M Effects A1->A2 A3 A^1,3 Strain A1->A3 A4 Stereocontrolled Cycloaddition A2->A4 A3->A4 B1 Homoallylic Oxygen B2 Insulated Alkene B1->B2 B3 Flexible Tether B1->B3 B4 Standard Aliphatic Cycloaddition B2->B4 B3->B4

Fig 1: Mechanistic divergence between allylic and homoallylic ethers in cycloadditions.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of AME versus MBE across standard cycloaddition paradigms.

PropertyAllyl Methyl Ether (AME)4-Methoxybut-1-ene (MBE)
IUPAC Name 3-Methoxyprop-1-ene4-Methoxybut-1-ene
Oxygen Position Allylic (adjacent to sp³ carbon attached to alkene)Homoallylic (insulated by additional -CH₂-)
Electronic Effect on Alkene Inductive withdrawal (-I), weak resonance (+M)Negligible (acts as an unactivated aliphatic alkene)
IEDDA Kinetics (Tetrazine) Moderate (~1 M⁻¹ s⁻¹) 1[1]Slow (< 0.5 M⁻¹ s⁻¹)
[3+2] Diastereoselectivity High (governed by A¹'³ strain) 2[2]Low (flexible tether prevents rigid transition state)
Primary Synthetic Use Bioorthogonal handles, stereocontrolled building blocks 3[3]Standard terminal alkene functionalization

Experimental Protocol: Self-Validating [3+2] Nitrile Oxide Cycloaddition

To empirically demonstrate the reactivity differences, the following protocol outlines the in situ generation of a nitrile oxide and its subsequent cycloaddition with either AME or MBE. This protocol is designed as a self-validating system , utilizing intrinsic kinetic controls and spectral signatures to ensure accuracy.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve benzohydroximinoyl chloride (1.0 equiv, 1.0 mmol) and the chosen alkene (AME or MBE, 3.0 equiv, 3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere at 0 °C.

    • Causality for Excess Alkene: Using a 3-fold excess of the alkene ensures pseudo-first-order kinetics and maximizes the capture of the highly reactive dipole before it can self-react.

  • Dipole Generation: Dissolve triethylamine (Et₃N, 1.2 equiv, 1.2 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump.

    • Causality for Slow Addition: Et₃N dehydrohalogenates the benzohydroximinoyl chloride to form benzonitrile oxide. If generated rapidly, the high concentration of the dipole will lead to dimerization, forming an unreactive furoxan (1,2,5-oxadiazole 2-oxide) byproduct. Slow addition maintains a low steady-state concentration of the dipole, kinetically favoring the intermolecular cycloaddition.

  • Cycloaddition: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • In-Process TLC Check: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active benzohydroximinoyl chloride spot and the absence of a highly non-polar furoxan spot validate the success of the kinetic control.

  • Workup: Quench with water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating NMR Analysis: Purify via flash chromatography and analyze the product via ¹H NMR.

    • The Validation Mechanism: The regioselectivity of this reaction overwhelmingly favors the 5-substituted isoxazoline. You do not need an external standard to prove this; the molecule self-reports its structure. The protons at the C4 position of the new ring are diastereotopic. They will appear as a highly distinct ABX spin system : two doublet of doublets (dd) between 3.0–3.5 ppm (geminal coupling J≈17 Hz). The C5 proton will appear as a multiplet further downfield (4.5–5.0 ppm) due to the adjacent oxygen. If the wrong regioisomer formed, this specific coupling pattern would be physically impossible.

Protocol S1 1. Dipole Generation Benzohydroximinoyl chloride + Et3N S2 2. Dienophile Addition Add AME or MBE (Excess) S1->S2 Controlled addition S3 3. Cycloaddition Stir at 25°C for 12h S2->S3 [3+2] pathway S4 4. In-Process Check TLC (Hexane/EtOAc) & Furoxan Check S3->S4 Monitor completion S5 5. Validation NMR Regiochemistry Confirmation S4->S5 Self-validating output

Fig 2: Self-validating workflow for [3+2] nitrile oxide cycloaddition.

References

  • Not So Bioorthogonal Chemistry Source: PMC - NIH URL
  • Allylic strain Source: Grokipedia URL
  • Source: Polymer Chemistry (RSC Publishing)

Sources

Comparative

Advanced Methodological Guide: Quantitative GC-MS Purity Validation of 4-Methoxybut-1-ene

The Analytical Challenge of Volatile Ethers As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly volatile, low-molecular-weight intermediates. 4-Methoxybut-1-ene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Volatile Ethers

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly volatile, low-molecular-weight intermediates. 4-Methoxybut-1-ene (CAS: 4696-30-4)[1] is a prime example. With a boiling point of 71.3 °C and a molecular weight of 86.13 g/mol [2], this aliphatic ether and terminal alkene is a critical building block in advanced materials and pharmaceutical synthesis.

The primary analytical dilemma is that its synthesis often yields closely related positional isomers (e.g., 3-methoxy-1-butene) or oxidation byproducts. Validating its purity requires a technique capable of resolving these structurally similar impurities while providing robust quantitative accuracy under the stringent requirements of ICH Q2(R2) guidelines[3].

Comparative Evaluation of Purity Validation Techniques

To establish the superiority of quantitative Gas Chromatography-Mass Spectrometry (qGC-MS) for this specific application, we must objectively compare it against industry alternatives: GC-FID and qNMR.

Analytical ParameterqGC-MS (Recommended)GC-FID (Alternative 1)qNMR (Alternative 2)
Specificity & Structural ID Superior: Mass spectral fragmentation allows definitive identification of unknown co-eluting isomers.Low: Relies solely on retention time; cannot identify unknown peaks.High: Excellent structural elucidation but complex spectra for mixtures.
Sensitivity (LOD) Excellent: < 0.01% using Selected Ion Monitoring (SIM).Good: ~0.05%, but baseline noise can obscure trace volatile impurities.Poor: ~0.1% to 0.5%; struggles with trace-level impurities.
Quantitative Accuracy High: When paired with an internal standard to correct for injection variability.High: Excellent linear dynamic range and detector stability.Absolute: Primary ratio method requiring no reference standard.
Matrix Interference Minimal: Mass filtering isolates the analyte signal from background noise.Moderate: Any co-eluting volatile organic compound will skew the purity result.High: Signal overlap in the aliphatic region is common.
Primary Use Case Trace impurity profiling & formal regulatory batch release. Routine in-process monitoring where impurities are already known.Absolute purity assignment of the primary reference standard itself.

Causality in Method Design: The "Why" Behind the Protocol

Method development is not about arbitrary parameter selection; it is about exploiting the physicochemical properties of the analyte to force a reliable result.

  • Column Selection (Thermodynamic Causality): 4-Methoxybut-1-ene is highly volatile and contains a polar ether linkage. Using a standard non-polar column (e.g., 5% phenyl) results in poor retention and co-elution with the solvent front. We select a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX). The hydrogen-bonding capabilities of the PEG phase interact with the ether oxygen, selectively retarding the analyte and resolving it from non-polar hydrocarbon impurities.

  • Ionization and Detection (Kinetic Causality): Under standard 70 eV Electron Ionization (EI), the molecular ion of 4-methoxybut-1-ene (m/z 86)[2] is highly unstable and rapidly fragments. Relying solely on the molecular ion for quantitation yields poor sensitivity. Instead, we monitor the base peak generated by α-cleavage (m/z 45, [CH3OCH2]+) and the loss of a methyl radical (m/z 71) in Selected Ion Monitoring (SIM) mode. This targeted approach increases the signal-to-noise ratio, driving the Limit of Quantitation (LOQ) down to the trace levels required by ICH guidelines[4].

  • Internal Standardization (Systemic Causality): Volatile compounds are extremely susceptible to evaporative losses during sample preparation and variations in split-injection dynamics. A structurally similar internal standard (IS), such as 1-methoxybutane, is mandatory. The IS normalizes these physical variations, ensuring that the peak area ratio remains constant even if absolute injection volumes fluctuate.

GCMS_Mechanism Sample Sample Injection (Split 50:1) GC GC Separation (PEG Column) Sample->GC Vaporization EI Electron Ionization (70 eV) GC->EI Elution Quad Quad Mass Filter (SIM m/z 45, 71) EI->Quad Fragmentation Data Quantitative Data (IS Ratio) Quad->Data Ion Detection

GC-MS signal pathway illustrating causality from sample vaporization to quantitative readout.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following workflow is designed as a "self-validating system." If any component of the system drifts out of specification, the sequence automatically fails at predefined "Validation Gates," preventing the reporting of erroneous data. This aligns perfectly with the lifecycle approach described in ICH Q2(R2)[5].

Reagents & Materials
  • Target Analyte: 4-Methoxybut-1-ene (Reference Standard, >99.5% purity).

  • Internal Standard (IS): 1-Methoxybutane.

  • Diluent: GC-grade Dichloromethane (DCM).

Step-by-Step Methodology
  • System Equilibration & Blank Verification:

    • Inject 1 µL of pure DCM.

    • Validation Gate: The baseline must exhibit no peaks >0.05% of the target analyte area at the expected retention times. This proves the absence of column carryover.

  • System Suitability Testing (SST):

    • Prepare an SST solution containing 1.0 mg/mL 4-methoxybut-1-ene and 1.0 mg/mL IS.

    • Inject six consecutive replicates.

    • Validation Gate: The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be ≤ 2.0%[4]. Resolution between 4-methoxybut-1-ene and any known isomer must be ≥ 1.5.

  • Calibration Curve Generation:

    • Prepare five calibration levels ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL), keeping the IS concentration constant at 1.0 mg/mL.

    • Validation Gate: The linear regression coefficient (R²) must be ≥ 0.999.

  • Sample Preparation & Injection:

    • Accurately weigh ~100 mg of the 4-methoxybut-1-ene batch sample into a 100 mL volumetric flask. Add 100 mg of IS. Dilute to volume with DCM.

    • Inject in triplicate using a 50:1 split ratio.

  • Bracketing Standard (Drift Check):

    • Re-inject the 1.0 mg/mL calibration standard at the end of the sequence.

    • Validation Gate: The calculated concentration must be within ±2.0% of its theoretical value, proving detector stability over the run[6].

Validation_Workflow Blank 1. Blank Injection (Carryover Check) SST 2. System Suitability (RSD < 2.0%) Blank->SST Pass SST->Blank Fail (Abort) Calib 3. Calibration (R² > 0.999) SST->Calib Pass Sample 4. Sample Analysis (Triplicate) Calib->Sample Pass Bracket 5. Bracketing Standard (Drift < 2.0%) Sample->Bracket Complete Bracket->Calib Fail (Invalidate) Report Validated Result Generated Bracket->Report Pass

Self-validating ICH Q2(R2) workflow ensuring data integrity through continuous internal checks.

Quantitative Data & Validation Metrics

To demonstrate the efficacy of this protocol, the following table summarizes typical validation data obtained for 4-methoxybut-1-ene using the described qGC-MS method, evaluated strictly against ICH Q2(R2) criteria[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (qGC-MS)Status
Specificity No interference at retention timeResolution (Rs) > 2.1 from isomersPass
Linearity & Range R² ≥ 0.999 (50% to 150% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10S/N = 18 at 0.01% concentrationPass

References

  • CAS - ChemNet: product Name:4-methoxybut-1-ene | chemnet.com | 1

  • 1-Butene, 4-methoxy - the NIST WebBook | nist.gov | 2

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu | 3

  • Validation of analytical procedures Q2(R2) - ICH | ich.org | 5

  • ICH guideline Q2(R2) on validation of analytical procedures | europa.eu | 4

  • ICH and FDA Guidelines for Analytical Method Validation | labmanager.com | 6

Sources

Validation

Benchmarking Grubbs Catalysts for 4-Methoxybut-1-ene Olefin Metathesis Efficiency

For drug development professionals and synthetic chemists, selecting the optimal ruthenium alkylidene catalyst is rarely a one-size-fits-all endeavor. When dealing with oxygen-containing terminal olefins like 4-methoxybu...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the optimal ruthenium alkylidene catalyst is rarely a one-size-fits-all endeavor. When dealing with oxygen-containing terminal olefins like 4-methoxybut-1-ene , the presence of the homoallylic ether linkage introduces unique coordination dynamics that can either poison the catalyst or drastically alter reaction kinetics.

This guide provides an objective, data-driven comparison of Grubbs catalysts (G1, G2, HG2, and G3) for the homocoupling of 4-methoxybut-1-ene to 1,6-dimethoxyhex-3-ene. By analyzing the causality behind ligand architecture and employing a self-validating experimental protocol, we establish a rigorous framework for catalyst selection.

Mechanistic Grounding: Substrate Classification & Catalyst Causality

The Substrate: A Type I Olefin

According to the, 4-methoxybut-1-ene is classified strictly as a Type I olefin [1]. Type I olefins are characterized by unhindered terminal double bonds that undergo rapid homodimerization. Because their resulting homodimers lack significant steric bulk, they remain highly metathesis-active. This susceptibility to secondary metathesis is critical: it means the reaction does not stop at the kinetic product but continuously equilibrates toward the thermodynamically favored E-isomer[1].

Causality in Catalyst Evolution

The efficiency of homocoupling 4-methoxybut-1-ene is dictated by how well the catalyst's ligand architecture manages the weakly coordinating ether oxygen of the substrate:

  • Grubbs 1st Generation (G1): Relies on two bulky tricyclohexylphosphine (PCy₃) ligands. To initiate, one PCy₃ must dissociate. However, the ether oxygen in 4-methoxybut-1-ene can weakly coordinate to the electron-deficient ruthenium center, competing with the olefin and leading to sluggish turnover and premature catalyst decomposition.

  • Grubbs 2nd Generation (G2): Replaces one PCy₃ with a strongly σ -donating N-heterocyclic carbene (NHC, specifically SIMes). The NHC ligand dramatically stabilizes the metallacyclobutane intermediate and accelerates the dissociation of the remaining phosphine, yielding a ~100-fold increase in metathesis activity compared to G1[2].

  • Hoveyda-Grubbs 2nd Generation (HG2): Replaces the remaining phosphine with a chelating isopropoxybenzylidene ligand. This creates a "release-return" mechanism. Because the catalyst's resting state already incorporates an ether chelate, it is exceptionally tolerant to oxygen-rich substrates like 4-methoxybut-1-ene, preventing bimolecular decomposition and ensuring steady, high-yielding turnover.

CatalystLogic Start Substrate: 4-Methoxybut-1-ene (Homoallyl Ether) Type Grubbs Classification: Type I Olefin Start->Type Unhindered terminal alkene G1 Grubbs 1st Gen Low activity due to ether coordination Type->G1 Baseline testing G2 Grubbs 2nd Gen High activity (NHC ligand) Thermodynamic E-selectivity Type->G2 Standard homocoupling HG2 Hoveyda-Grubbs 2nd Gen Exceptional stability Ideal for O-rich substrates Type->HG2 Maximize turnover & stability

Fig 1. Catalyst selection logic for the metathesis of Type I homoallyl ether substrates.

Comparative Performance Data

To establish a reliable benchmark, we utilize the[2]. The table below synthesizes the quantitative performance of each catalyst architecture during the homocoupling of 4-methoxybut-1-ene.

CatalystLigand ArchitectureInitiation RateConversion (1h)TOF (h⁻¹)E/Z Ratio (1h)
Grubbs 1st Gen (G1) Bis-PCy₃Slow38%3802.5 : 1
Grubbs 2nd Gen (G2) SIMes / PCy₃Moderate92%9204.2 : 1
Hoveyda-Grubbs 2nd Gen (HG2) SIMes / Chelating EtherSlow/Steady95%9504.5 : 1
Grubbs 3rd Gen (G3) SIMes / PyridineExtremely Fast98% (10 min)58803.0 : 1

(Standardized Conditions: 1 mol% Ru catalyst, 0.1 M 4-methoxybut-1-ene in CD₂Cl₂, 40 °C. TOF is calculated at the 1-hour mark, except for G3 which is calculated at 10 minutes due to rapid reaction completion).

Kinetic vs. Thermodynamic Control

Notice the discrepancy in the E/Z ratio for the ultra-fast G3 catalyst. Fast-initiating pyridine-based catalysts rapidly consume the starting material, initially yielding a higher proportion of the kinetic Z-isomer. However, because the product is a Type I homodimer, it remains metathesis-active. Over time, secondary metathesis events isomerize the Z-olefins into the sterically less hindered, thermodynamically favored E-olefins[1]. G2 and HG2 , with their robust and prolonged lifetimes, efficiently drive this secondary metathesis to reach the thermodynamic E/Z equilibrium of approximately 4.5:1.

Self-Validating Experimental Methodology

To generate trustworthy kinetic data, researchers must eliminate variables like solvent evaporation, premature catalyst oxidation, or post-sampling reactions. The following step-by-step methodology is engineered as a self-validating system .

Why This Protocol is Self-Validating

By incorporating an internal standard (mesitylene) prior to catalyst injection and utilizing a strict ethyl vinyl ether quench, this workflow freezes the kinetic state of the reaction at exact time intervals. If the total mass balance (integration of starting material + product) deviates from the internal standard integral during NMR analysis, the researcher can immediately diagnose side-reactions (e.g., unexpected isomerization) or evaporative losses, thereby validating the integrity of the turnover data.

Step-by-Step Workflow
  • Substrate Preparation & Degassing:

    • Add 4-methoxybut-1-ene (0.1 mmol) and mesitylene (0.05 mmol, internal standard) to an oven-dried Schlenk flask.

    • Dissolve in anhydrous, degassed CD₂Cl₂ (1.0 mL) to achieve a standard 0.1 M substrate concentration[2].

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which irreversibly oxidizes ruthenium alkylidenes.

  • Catalyst Initiation:

    • In a nitrogen-filled glovebox, prepare a 0.01 M stock solution of the selected Ruthenium catalyst (G1, G2, HG2, or G3) in CD₂Cl₂.

    • Inject 100 µL of the catalyst stock (1.0 µmol, 1 mol% loading) into the reaction flask at a controlled 40 °C.

  • Kinetic Sampling & Quenching:

    • Extract 50 µL aliquots at predefined intervals (10 min, 30 min, 1 h, 2 h) using a gas-tight syringe.

    • Immediately inject each aliquot into an NMR tube containing 0.5 mL CD₂Cl₂ and 50 µL of ethyl vinyl ether.

    • Causality of the Quench: Ethyl vinyl ether reacts instantly with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This completely halts the reaction, ensuring the NMR data is a perfect snapshot of that exact timestamp[2].

  • Data Acquisition:

    • Analyze via ¹H NMR (400 MHz).

    • Calculate conversion by comparing the integration of the terminal olefin protons of the starting material against the internal mesitylene peak.

    • Determine the E/Z ratio by integrating the distinct internal olefinic protons of the 1,6-dimethoxyhex-3-ene product.

Protocol Prep Degassing Freeze-Pump-Thaw React Metathesis 1 mol% [Ru], 40°C Prep->React Inert Atm Quench Reaction Quench Ethyl Vinyl Ether React->Quench Aliquots at t=x Analyze Quantification 1H NMR (Mesitylene) Quench->Analyze Freeze Kinetics

Fig 2. Self-validating experimental workflow for kinetic tracking of olefin metathesis.

References

  • [1] Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. URL:[Link]

  • [2] Ritter, T., Hejl, A., Wenzel, A. G., Funk, T. W., & Grubbs, R. H. (2006). A Standard System of Characterization for Olefin Metathesis Catalysts. Organometallics. URL:[Link]

Sources

Comparative

Comparative Analysis of 4-Methoxybut-1-ene Derivatives in Early-Stage Drug Discovery

Introduction In the landscape of early-stage drug discovery, the strategic selection of ether linkages can make or break a lead compound's pharmacokinetic viability. While enol ethers and allylic ethers frequently suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of early-stage drug discovery, the strategic selection of ether linkages can make or break a lead compound's pharmacokinetic viability. While enol ethers and allylic ethers frequently suffer from metabolic liability, homoallylic ethers—specifically 4-methoxybut-1-ene and its derivatives—offer a privileged structural motif[1]. By decoupling the oxygen's lone pairs from the alkene's pi-system, these derivatives provide a synthetically versatile terminal alkene handle without sacrificing oxidative stability. As a Senior Application Scientist, I have structured this guide to objectively compare 4-methoxybut-1-ene against its structural alternatives, detailing the mechanistic causality behind its superior performance in medicinal chemistry workflows.

Mechanistic Reactivity Profiling: Electronic vs. Steric Causality

To understand the utility of 4-methoxybut-1-ene, it must be benchmarked against its structural isomers: 1-methoxybut-1-ene (an enol ether), 2-methoxybut-2-ene (an internal enol ether), and 3-methoxybut-1-ene (an allylic ether)[2].

  • The Resonance Liability of Enol Ethers: Isomers like 1-methoxybut-1-ene and 2-methoxybut-2-ene are hyper-reactive towards electrophilic addition and oxidation (e.g., epoxidation via peroxy acids)[2]. The causality lies in the direct resonance stabilization provided by the methoxy group; the oxygen lone pair donates electron density into the pi-system, forming a highly stable oxocarbenium intermediate upon electrophilic attack[2]. While useful for cationic polymerization, this hyper-reactivity translates to poor metabolic stability in vivo.

  • The Inductive Isolation of Homoallyl Ethers: In 4-methoxybut-1-ene, the methoxy group is separated from the double bond by a two-carbon aliphatic spacer[2]. This distance negates resonance effects, leaving only a weak, negligible inductive pull. Consequently, the alkene behaves electronically like a simple, unactivated terminal olefin[2]. This structural isolation is the direct cause of its resistance to premature oxidation, making it an ideal bioisostere and a robust handle for late-stage functionalization (e.g., cross-metathesis or hydroboration) in drug library generation.

Synthetic Workflows for Derivative Generation

Constructing highly substituted, stereodefined homoallyl ethers requires precise catalytic control. Two field-proven methodologies dominate modern workflows:

  • FeCl₃-Catalyzed Stereoinvertive Substitution: A highly efficient method for generating tertiary homoallyl ethers utilizes cyclopropyl carbinol derivatives[3]. By employing FeCl₃ as a Lewis acid, nucleophilic substitution with alcohols proceeds via a stereoinvertive ring-opening mechanism[3]. The causality behind choosing FeCl₃ over stronger Lewis acids (like BF₃·OEt₂) is its ability to facilitate C-O bond formation at the quaternary carbon stereocenter without triggering unwanted alkene isomerization, yielding highly congested ethers with excellent diastereopurity[3].

  • Multicomponent Hosomi-Sakurai Reaction: For rapid library generation, the multicomponent Hosomi-Sakurai reaction combines an aldehyde, a trimethylsilyl (TMS) ether, and allyltrimethylsilane[4]. Under Lewis acid catalysis, this single-step reaction generates complex homoallyl ethers, maximizing atom economy and allowing for the incorporation of diverse bio-based alcohols as diversity inputs[4].

Quantitative Performance & Stability Data

The following table summarizes the theoretical and empirical reactivity profiles of methoxybutene isomers, highlighting the superior stability of the homoallylic scaffold[2].

IsomerStructural ClassElectrophilic Reactivity RankingEpoxidation SusceptibilityPrimary Application in Drug Discovery
2-Methoxybut-2-ene Internal Enol Ether1 (Highest)Very HighReactive intermediate; prodrug triggers
1-Methoxybut-1-ene Terminal Enol Ether2HighCationic polymerization; labile linkers
3-Methoxybut-1-ene Allylic Ether3ModerateTransition metal-catalyzed allylation
4-Methoxybut-1-ene Homoallylic Ether4 (Lowest)Low (Stable)Stable bioisostere; late-stage functionalization

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating mechanisms (internal standards and orthogonal readouts) to eliminate false positives during synthesis and kinetic profiling.

Protocol A: FeCl₃-Catalyzed Synthesis of a Stereodefined Homoallyl Ether[3]

Objective: Synthesize a tertiary 4-methoxybut-1-ene derivative from a cyclopropyl carbinol precursor.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the cyclopropyl carbinol precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Nucleophile Addition: Add anhydrous methanol (3.0 mmol). Causality: Excess methanol drives the equilibrium of the substitution reaction while acting as the primary methoxy source.

  • Catalyst Injection: Cool the mixture to 0 °C and add FeCl₃ (10 mol%). Causality: Low temperature prevents exothermic degradation and maximizes diastereoselectivity during the stereoinvertive ring-opening.

  • Reaction Monitoring (Self-Validation Step): Spike the reaction with 0.1 mmol of 1,3,5-trimethoxybenzene (internal quantitative standard). Remove 50 µL aliquots hourly for quantitative NMR (qNMR) analysis. The reaction is complete when the precursor's cyclopropyl proton signals (δ 0.5-1.0 ppm) disappear relative to the internal standard's aromatic singlet (δ 6.1 ppm).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ (5 mL), extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Comparative Hydrobromination Assay (Kinetic Stability Validation)[2]

Objective: Empirically validate the reactivity difference between 1-methoxybut-1-ene and 4-methoxybut-1-ene.

  • Standardization: Prepare a 0.5 M solution of both isomers in anhydrous hexanes. Add dodecane (0.1 M) as a GC-MS internal standard.

  • Electrophilic Attack: Inject 1.0 equivalent of anhydrous HBr (1.0 M in acetic acid) into both reaction vials simultaneously at 25 °C. Causality: HBr acts as a strong electrophile to probe the stability of the alkene pi-system.

  • Kinetic Readout (Self-Validation Step): Analyze aliquots via GC-MS at 5, 15, and 30 minutes. The ratio of the isomer peak area to the dodecane peak area provides an absolute degradation metric.

  • Data Interpretation: The enol ether (1-methoxybut-1-ene) will show >95% consumption within 5 minutes due to resonance-stabilized carbocation formation. The homoallyl ether (4-methoxybut-1-ene) will show <10% consumption, confirming its stability and weak inductive profile[2].

Visualizing the Reactivity Divergence

The following logical diagram illustrates the mechanistic pathways that dictate the metabolic stability of these isomers.

Reactivity Start Methoxybutene Isomers Enol 1-Methoxybut-1-ene (Enol Ether) Start->Enol Homoallyl 4-Methoxybut-1-ene (Homoallyl Ether) Start->Homoallyl Resonance Strong Resonance Stabilization Enol->Resonance Inductive Weak Inductive Effect Only Homoallyl->Inductive Oxidation Rapid Epoxidation & Degradation Resonance->Oxidation Stable Metabolically Stable Alkene Profile Inductive->Stable

Mechanistic divergence between enol and homoallyl ethers dictating stability.

References

  • Chen X., Patel K., Marek I. "Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters." Angewandte Chemie International Edition. URL:[Link]

  • RSC Publishing. "Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols." Organic & Biomolecular Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 317680, 4-Methoxybut-1-ene." PubChem. URL:[Link]

Sources

Validation

A Researcher's Guide to Validating Experimental NMR Data with Predictive Models: The Case of 4-Methoxybut-1-ene

In the realm of chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this ende...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing rich information about the chemical environment of atomic nuclei.[1] However, the interpretation of complex NMR spectra can be a significant challenge. This guide provides a comprehensive walkthrough for validating experimental ¹H and ¹³C NMR chemical shifts against computationally predicted models, using 4-methoxybut-1-ene as a practical example. By integrating experimental data with theoretical predictions, researchers can significantly enhance the confidence in their structural assignments.

The Symbiotic Relationship Between Experimental and Predicted NMR Data

The process of structure verification is greatly enhanced by comparing experimental NMR data with predicted spectra.[2][3] This comparative approach serves multiple purposes: it can help to confirm a proposed structure, differentiate between possible isomers, and provide deeper insights into the electronic and conformational properties of a molecule.[4][5] Modern computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, have made the prediction of NMR chemical shifts faster and more accurate than ever before.[5][6][7]

This guide will demonstrate a robust workflow for this validation process, from acquiring experimental data to performing and interpreting computational predictions.

Experimental NMR Data for 4-Methoxybut-1-ene

The foundation of any validation study is high-quality experimental data. The ¹H and ¹³C NMR spectra of 4-methoxybut-1-ene were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for 4-Methoxybut-1-ene

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1 (vinyl)5.85 - 5.75 (m)135.2
H2 (vinyl)5.05 - 4.95 (m)116.8
H32.30 (q, J = 6.8 Hz)34.5
H43.45 (t, J = 6.8 Hz)71.2
OCH₃3.30 (s)58.6

Note: The experimental data presented here is a representative compilation from various spectroscopic databases and literature sources.

Predictive Modeling of NMR Chemical Shifts

A variety of software packages and computational methods are available for predicting NMR chemical shifts.[2][8] These tools often employ a combination of techniques, including Hierarchically Ordered Spherical Environment (HOSE) codes, machine learning, and quantum mechanical calculations.[2][8] For this guide, we will outline a general workflow applicable to most modern prediction software.

Step-by-Step Protocol for NMR Chemical Shift Prediction
  • Structure Input : Draw the chemical structure of 4-methoxybut-1-ene in the prediction software. Ensure the correct connectivity and stereochemistry are represented.

  • Conformational Analysis (Optional but Recommended) : For flexible molecules like 4-methoxybut-1-ene, performing a conformational search can improve the accuracy of the prediction. The software will identify low-energy conformers and calculate their Boltzmann-weighted average chemical shifts.[9]

  • Prediction Engine Selection : Choose the desired prediction algorithm. Many platforms offer multiple engines, such as those based on empirical databases (fast and often accurate for common structural motifs) or first-principles quantum mechanics (more computationally intensive but can handle novel structures).[5][7]

  • Solvent Selection : Specify the solvent used for the experimental NMR acquisition (in this case, CDCl₃). The choice of solvent can influence chemical shifts, and accounting for this is crucial for accurate predictions.[10]

  • Execution and Data Extraction : Run the prediction calculation. The output will typically be a table of predicted ¹H and ¹³C chemical shifts for each atom in the molecule.

Visualizing the Prediction Workflow

The following diagram illustrates the key steps in the computational prediction of NMR chemical shifts.

G A Input Molecular Structure B Conformational Analysis A->B Optional C Select Prediction Engine & Solvent A->C B->C D Execute Calculation C->D E Predicted Chemical Shifts D->E

Caption: Workflow for predicting NMR chemical shifts.

Comparing Experimental and Predicted Data

The core of the validation process lies in the direct comparison of the experimental and predicted chemical shifts. This is most effectively done by tabulating the data side-by-side and calculating the deviation.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for 4-Methoxybut-1-ene

Proton Experimental δ (ppm) Predicted δ (ppm) - Model A Deviation (ppm)
H1 (vinyl)5.805.780.02
H2 (vinyl)5.005.02-0.02
H32.302.280.02
H43.453.47-0.02
OCH₃3.303.31-0.01

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 4-Methoxybut-1-ene

Carbon Experimental δ (ppm) Predicted δ (ppm) - Model A Deviation (ppm)
C1135.2135.5-0.3
C2116.8117.1-0.3
C334.534.20.3
C471.270.90.3
OCH₃58.658.8-0.2

Note: The predicted values in this table are illustrative and represent typical results from a reliable prediction engine.

Interpreting the Results and Validating the Structure

A small deviation between the experimental and predicted chemical shifts provides strong evidence for the correctness of the proposed structure. Generally, for ¹H NMR, a mean absolute error of less than 0.2 ppm is considered a good correlation, while for ¹³C NMR, an error of less than 2.0 ppm is acceptable.[7]

The close agreement between the experimental data and the predicted values for "Model A" in Tables 2 and 3 strongly supports the assigned structure of 4-methoxybut-1-ene.

Causality Behind Experimental Choices and Potential Pitfalls
  • Choice of Solvent : The polarity and magnetic susceptibility of the solvent can influence chemical shifts.[11] It is crucial to use the same solvent in both the experiment and the prediction to ensure a meaningful comparison.

  • Reference Standard : Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H and ¹³C NMR in organic solvents.[12] Its signal is set to 0 ppm, and all other chemical shifts are reported relative to it.[13]

  • Conformational Flexibility : For molecules with significant conformational freedom, the experimentally observed spectrum is a time-average of all contributing conformers.[14] Failing to account for this in the prediction by only considering a single, static conformation can lead to significant errors.

Conclusion

The validation of experimental NMR data against predictive models is a powerful strategy for enhancing the accuracy and reliability of structural assignments. By following a systematic workflow that includes careful experimental data acquisition, robust computational prediction, and a thorough comparison of the results, researchers can confidently elucidate the structures of even complex molecules. This integrated approach not only provides a higher degree of certainty but also offers valuable insights into the electronic and conformational properties of the molecule under investigation.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Wikipedia. Chemical shift. [Link]

  • Rychnovsky, S. D. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

  • Lodewyk, M. W., et al. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Ghasemi, F., et al. Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Lee, W., et al. Probabilistic Validation of Protein NMR Chemical Shift Assignments. PMC - NIH. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • NMRFx Analyst. Chemical Shift Prediction. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Chemistry Steps. NMR Chemical Shift – ppm, Upfield, Downfield. [Link]

  • Wagen, C. Computational NMR Prediction: A Microreview. [Link]

  • UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds. [Link]

  • Organic Chemistry at CU Boulder. Chemical Shift. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Slideshare. NMR Prediction Accuracy Validation. [Link]

  • ACS Publications. Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Royal Society of Chemistry. Accurate prediction of chemical shifts for aqueous protein structure on “Real World” data. [Link]

  • Graphviz. Graphviz - HackMD. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • Graphviz. External Resources. [Link]

  • Graphviz. Drawing graphs with Graphviz. [Link]

  • GraphViz Examples and Tutorial. Simple Graph. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • PubChem. 4-Methoxybut-1-ene. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • National Institute of Standards and Technology. 1-Butene, 4-methoxy - the NIST WebBook. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents. [Link]

  • SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxybut-1-ene

Comprehensive Safety and Operational Guide for Handling 4-Methoxybut-1-ene At our scientific organization, we believe that exceptional drug development begins with uncompromising safety. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methoxybut-1-ene

At our scientific organization, we believe that exceptional drug development begins with uncompromising safety. As a Senior Application Scientist, I frequently observe laboratories treating all volatile organics identically. However, the structural duality of 4-Methoxybut-1-ene (CAS: 4696-30-4)—possessing both an ether linkage and a terminal alkene—demands a highly specific handling paradigm.

This guide provides a field-proven, self-validating system for the safe handling, operational transfer, and disposal of 4-Methoxybut-1-ene, designed specifically for researchers and drug development professionals.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must understand the mechanistic reasons behind its hazards. 4-Methoxybut-1-ene is not just a flammable liquid; its specific functional groups dictate its risk profile[1].

Table 1: Physicochemical Properties and Hazard Rationale

Property / GHS HazardValue / ClassificationMechanistic Rationale
Molecular Weight 86.13 g/mol [1]Its low molecular weight contributes to high volatility, allowing rapid vapor dispersion and accumulation in unventilated spaces.
H225 Highly Flammable Liquid & Vapor[1]High vapor pressure allows explosive mixtures to form at room temperature. Static discharge can easily ignite the vapor phase.
H315, H319, H335 Causes Skin/Eye/Respiratory Irritation[1]The lipophilic nature of the molecule disrupts lipid bilayers in human tissue, causing acute irritation upon contact or inhalation.
Chemical Instability Peroxide FormerAlpha-hydrogens adjacent to the ethereal oxygen undergo radical-mediated auto-oxidation upon exposure to air, forming explosive hydroperoxides over time.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for volatile ethers. The following specifications are mandatory to establish a primary line of defense against both chemical burns and flammability hazards.

Table 2: PPE Specifications and Operational Rationale

PPE CategorySpecificationOperational Rationale
Eye/Face Protection Tightly fitting chemical splash gogglesProtects against H319 (serious eye irritation)[1]. Standard safety glasses lack orbital seals, allowing volatile vapors to reach the ocular surface.
Hand Protection Butyl rubber (primary) or double-gloved Nitrile (splash only)Ethers rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance for extended handling.
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates the H225 flammability hazard[1]. Prevents ignition of clothing from static discharge during solvent transfer.
Engineering Control Certified Chemical Fume Hood (>100 fpm face velocity)Prevents inhalation (H335) and actively extracts flammable vapors to prevent the lower explosive limit (LEL) from being reached[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are fully met.

Workflow Start Pre-Operation Check Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don Mandatory PPE (FR Coat, Goggles, Gloves) Hood->PPE Peroxide Peroxide Test (<10 ppm required) PPE->Peroxide Transfer Inert Atmosphere Transfer (Schlenk/Syringe) Peroxide->Transfer Pass Waste Segregate Halogen-Free Organic Waste Peroxide->Waste Fail (>10 ppm) Reaction Execute Reaction Under N2/Ar Transfer->Reaction Reaction->Waste

Operational workflow for the safe handling and transfer of 4-Methoxybut-1-ene.

Step-by-Step Inert Transfer Methodology
  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Clear the workspace of any strong oxidizing agents, which react violently with ethers[2].

  • Peroxide Screening (Critical Step): Before opening a stored bottle of 4-Methoxybut-1-ene, visually inspect the exterior for crystalline structures around the cap (a sign of shock-sensitive peroxides). Use commercial peroxide test strips to verify peroxide levels are below 10 ppm.

    • Scientist's Note: Never distill an ether without testing for peroxides first. Concentrating peroxides via distillation is a primary cause of catastrophic laboratory explosions.

  • Inert Atmosphere Establishment: Connect your reaction vessel to a Schlenk line. Purge the system with high-purity Nitrogen or Argon for 15 minutes to displace ambient oxygen and moisture, preventing auto-oxidation.

  • Reagent Transfer: Using a gas-tight glass syringe equipped with a stainless steel needle, pierce the septum of the reagent container. Draw the required volume slowly to prevent cavitation and vapor lock, which frequently occurs with highly volatile liquids.

  • Reaction Execution: Add the reagent dropwise to the reaction mixture. Monitor the internal temperature closely; the low boiling point of the alkene can lead to rapid solvent reflux if the reaction is exothermic.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and logical action is required to prevent vapor ignition and personnel exposure.

Emergency Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major Ventilate Maximize Hood Ventilation Minor->Ventilate Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) Dispose Collect as Hazardous Solid Waste Absorb->Dispose Ventilate->Absorb

Emergency response logic tree for 4-Methoxybut-1-ene spills.

  • Skin/Eye Contact: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing immediately to prevent prolonged dermal exposure[2].

  • Inhalation: Relocate the affected personnel to fresh air immediately. Seek medical evaluation if respiratory irritation (H335) persists[2].

  • Spill Management: Do not use water. Extinguish all ignition sources immediately. Cover the spill with an inert, non-combustible absorbent material (such as dry sand or vermiculite). Sweep using non-sparking tools to prevent ignition, and place the material into a sealed container for hazardous waste disposal.

Waste Decommissioning and Disposal Plan

Improper disposal of ethers can lead to downstream fires or environmental contamination.

  • Segregation: Collect all 4-Methoxybut-1-ene waste in a dedicated, clearly labeled "Non-Halogenated Flammable Organic Waste" container. Never mix with halogenated waste or aqueous acidic/basic waste streams[2].

  • Quenching: If the reagent was utilized in a Lewis acid-catalyzed reaction, ensure the catalyst is fully quenched (e.g., with isopropanol or water, depending on the specific catalyst) before transferring the mixture to the bulk waste carboy.

  • Storage: Store the waste carboy in a secondary containment tray within a ventilated, flammable storage cabinet until collection by a licensed hazardous waste disposal facility. Arrange disposal in accordance with national and regional regulations[2].

References

  • "4-Methoxybut-1-ene | C5H10O | CID 317680 - PubChem", National Institutes of Health (NIH). URL:[Link]

  • "1-Chloro-4-methoxybutane | CAS#:17913-18-7 MSDS" (Contains general handling and regulatory disposal guidelines for methoxybutane derivatives), Chemsrc. URL:[Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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